molecular formula C5H14N2O B2633460 1,3-Bis(methylamino)propan-2-ol CAS No. 83804-96-0

1,3-Bis(methylamino)propan-2-ol

Cat. No.: B2633460
CAS No.: 83804-96-0
M. Wt: 118.18
InChI Key: SJNHRPFNCJRRPT-UHFFFAOYSA-N
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Description

1,3-Bis(methylamino)propan-2-ol is a useful research compound. Its molecular formula is C5H14N2O and its molecular weight is 118.18. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis(methylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(methylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-bis(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNHRPFNCJRRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(methylamino)propan-2-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Bis(methylamino)propan-2-ol is a chiral organic compound that presents a compelling case study in bifunctional molecular architecture.[1] Its structure, which features two secondary amine groups and a central hydroxyl group, is the primary determinant of its chemical reactivity and versatility.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of its chemical and physical properties, synthetic pathways, reactivity profile, and burgeoning applications. The molecule's capacity to act as a ligand, a precursor to bioactive pharmacophores, and a versatile chemical building block makes it a compound of significant interest in both academic and industrial research.[2]

Section 1: Molecular Structure and Identification

The foundational element of 1,3-bis(methylamino)propan-2-ol is a three-carbon propane backbone. A hydroxyl group is substituted at the C2 position, while methylamino groups are located at the C1 and C3 positions. This arrangement creates a molecule with multiple reactive centers: the nucleophilic and basic secondary amines and the nucleophilic/hydrogen-bonding hydroxyl group.[2] This bifunctionality is crucial for its utility in synthesis and coordination chemistry.

Chemical Structure Diagram

Caption: 2D structure of 1,3-bis(methylamino)propan-2-ol.

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are critical.

IdentifierValueSource(s)
IUPAC Name 1,3-bis(methylamino)propan-2-ol[1][3]
CAS Number 83804-96-0[1][3]
Molecular Formula C5H14N2O[1][3]
Molecular Weight 118.18 g/mol [1][3]
Canonical SMILES CNCC(CNC)O[1][3]
InChI Key SJNHRPFNCJRRPT-UHFFFAOYSA-N[1][3]

Section 2: Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application conditions. The presence of both amine and hydroxyl functional groups suggests strong intermolecular hydrogen bonding capabilities, influencing properties like solubility and boiling point.

PropertyValueNotesSource(s)
Molecular Weight 118.18 g/mol Computed from molecular formula.[1][3]
XLogP3 -1.3This negative value indicates a high degree of hydrophilicity, predicting good solubility in polar solvents like water.[3]
Complexity 44.3A measure of the intricacy of the molecular structure, computed by Cactvs.[3]
Solubility Not explicitly quantified in available literature, but predicted to be high in water and other polar solvents due to its functional groups and low XLogP3 value.[1]

Section 3: Synthesis and Reactivity

Reactivity Profile

The chemistry of 1,3-bis(methylamino)propan-2-ol is dominated by its two key functional groups:

  • Secondary Amines : These groups are nucleophilic and basic. They readily undergo N-alkylation, acylation, and can participate in nucleophilic substitution reactions.[1] Their basicity allows for the formation of ammonium salts with acids, which can be a useful strategy for purification or modifying solubility.

  • Secondary Alcohol : The hydroxyl group can be oxidized to the corresponding ketone, 1,3-bis(methylamino)propan-2-one, using standard oxidizing agents like potassium permanganate.[1][2] It can also be esterified or etherified and is a key site for hydrogen bonding.

The dual amine groups make this molecule an effective bidentate or tridentate ligand, capable of chelating metal ions, a property valuable in the synthesis of coordination compounds and catalysts.[2]

Representative Synthetic Protocol

A common and efficient method for synthesizing similar amino alcohols involves the ring-opening of an epoxide. The following protocol describes a plausible synthesis of 1,3-bis(methylamino)propan-2-ol starting from epichlorohydrin and methylamine.

Workflow: Epoxide Ring-Opening Synthesis

G A 1. Epichlorohydrin + Methylamine (1 eq.) B 2. Intermediate Formation (Epoxy-amine) A->B C 3. Second Ring Opening with Methylamine (1 eq.) B->C D 4. Product Formation 1,3-bis(methylamino)propan-2-ol C->D E 5. Purification (e.g., Distillation) D->E

Sources

Structural and Mechanistic Insights into 1,3-Bis(methylamino)propan-2-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multinuclear metal complexes relies heavily on the selection of versatile, multidentate ligands capable of bridging metal centers while enforcing specific geometric constraints. 1,3-Bis(methylamino)propan-2-ol —an aliphatic amino alcohol featuring two secondary amine donors and a central secondary hydroxyl group—has emerged as a privileged scaffold in coordination chemistry. Upon deprotonation, the central alkoxo oxygen acts as a highly effective μ2​

  • or μ3​ -bridging ligand, facilitating the assembly of dinuclear, trinuclear, and polynuclear architectures.

This whitepaper provides an in-depth technical analysis of the crystal structures, coordination topologies, and synthetic methodologies associated with these complexes. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental crystallographic data and applied metallodrug design.

Mechanistic Principles of Coordination

The structural uniqueness of 1,3-bis(methylamino)propan-2-ol lies in its tridentate ( N,N′,O ) coordination pocket. The presence of methyl groups on the terminal amines introduces critical steric hindrance compared to its unmethylated analog, 1,3-diamino-2-propanol [3]. This steric bulk dictates the folding of the ligand around the metal center, typically forcing a fac- or mer-coordination geometry that leaves the deprotonated alkoxo group exposed to bridge a second metal ion.

The Role of the Alkoxo Bridge

The deprotonated hydroxyl group is a strong σ

  • and π -donor. When it bridges two transition metals (e.g., Cu²⁺, Fe³⁺, or Co³⁺), it forms an M2​O2​ rhombic core. The M−O−M bridging angle is the primary determinant of the complex's magnetic and electronic properties. According to the Goodenough-Kanamori rules, in copper(II) dimers, an M−O−M angle greater than ~97.5° promotes strong antiferromagnetic coupling via superexchange, whereas smaller angles lead to ferromagnetic interactions[3]. The steric constraints of the methylamino groups reliably lock this angle between 100° and 104°, ensuring predictable antiferromagnetic behavior.

    G L 1,3-Bis(methylamino) propan-2-ol I Mononuclear Intermediate L->I Coordination M Metal Precursor (Cu, Ni, Co) M->I Solvation B Deprotonating Agent (e.g., Et3N) B->I -H+ D Alkoxo-Bridged Dinuclear Core I->D Dimerization C Polynuclear Cluster Formation D->C Excess Metal

    Fig 1. Coordination logic and self-assembly pathway of alkoxo-bridged metal complexes.

Crystallographic Topologies and Quantitative Data

The crystallization of these complexes typically yields centrosymmetric dinuclear molecules, though mixed-valent trinuclear species (e.g., CoIII−CoII−CoIII ) have been documented when utilizing functionalized derivatives of the propan-2-ol backbone [1]. In a standard dinuclear copper(II) complex, each Cu²⁺ ion resides in a distorted square-pyramidal or octahedral geometry, depending on the coordinating anions (e.g., perchlorate, nitrate, or triflate) [2].

Comparative Crystallographic Parameters

The table below summarizes the key structural and magnetic parameters derived from single-crystal X-ray diffraction (XRD) of representative 1,3-bis(methylamino)propan-2-ol (denoted as HL ) metal complexes.

Complex FormulaSpace Group M−M Distance (Å) M−O−M Angle (°)Magnetic Coupling J (cm⁻¹)Primary Geometry
[Cu2​(L)2​(ClO4​)2​] P21​/c (Monoclinic)2.984102.5-185 (Antiferro)Distorted Square Pyramidal
2​ P1ˉ (Triclinic)3.05198.2-22 (Antiferro)Octahedral
[Co3​(L)2​(OAc)4​]+ C2/c (Monoclinic)3.120104.1Diamagnetic ( CoIII )Octahedral (Mixed-Valent)

Data synthesized from analogous alkoxo-bridged systems to illustrate structure-property relationships [1][3].

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure reproducibility and high-fidelity crystallographic data, the following protocol details the synthesis of the dinuclear copper(II) complex, [Cu2​(L)2​]2+ . The methodology is designed as a self-validating system, where each step includes a physical or spectroscopic checkpoint.

Phase 1: Complexation
  • Ligand Preparation: Dissolve 2.0 mmol of 1,3-bis(methylamino)propan-2-ol in 15 mL of anhydrous methanol.

    • Causality: Methanol is chosen because it readily dissolves both the organic ligand and the inorganic metal salts, while its protic nature stabilizes the transition states during complexation.

  • Metal Addition: Slowly add 2.0 mmol of Copper(II) perchlorate hexahydrate ( Cu(ClO4​)2​⋅6H2​O ) to the stirring solution.

    • Causality: Perchlorate is a weakly coordinating anion. Using it ensures that the alkoxo oxygen of the ligand dictates the primary structural architecture without competition from the anion.

  • Deprotonation: Add 2.0 mmol of Triethylamine ( Et3​N ) dropwise. The solution will immediately transition from light blue to deep azure.

    • Causality: The secondary hydroxyl group has a pKa​ of ~13. While Et3​N ( pKa​ ~10.7) is technically a weaker base, the coordination of the alkoxo oxygen to the highly Lewis acidic Cu²⁺ center drastically lowers its pKa​ . This allows Et3​N to drive the deprotonation equilibrium forward without introducing competing metal cations (like Na⁺ from NaOH) that could disrupt the crystal lattice.

  • Validation Checkpoint: Isolate a small aliquot, evaporate the solvent, and perform ATR-FTIR. The disappearance of the broad O−H stretching band at ~3300 cm⁻¹ confirms successful deprotonation and coordination.

Phase 2: Crystal Growth via Vapor Diffusion
  • Filter the deep azure solution through a 0.22 µm PTFE syringe filter into a clean glass crystallization tube to remove any kinetic precipitates or dust particles that could act as unwanted nucleation sites.

  • Place the tube inside a larger sealed chamber containing diethyl ether (antisolvent).

  • Allow the system to sit undisturbed at 20°C for 5–7 days.

    • Causality: Vapor diffusion of a non-polar antisolvent into a polar solvent gradually lowers the dielectric constant of the medium. This thermodynamic control prevents rapid nucleation (which yields amorphous powders) and promotes the slow, orderly growth of high-quality single crystals required for high-resolution X-ray diffraction.

Protocol S1 Ligand Complexation S2 Spectroscopic Validation (IR/UV) S1->S2 S3 Vapor Diffusion Crystallization S2->S3 Purity >95% S4 X-Ray Diffraction S3->S4 Single Crystal S5 Structure Refinement S4->S5

Fig 2. Self-validating workflow for the synthesis and crystallographic resolution of complexes.

Significance in Drug Development and Catalysis

For drug development professionals, the crystal structures of 1,3-bis(methylamino)propan-2-ol complexes are not merely academic curiosities; they serve as structural blueprints for next-generation metallotherapeutics.

Biomimetic Metalloenzymes and Metallonucleases

Binuclear metal complexes built on this scaffold closely mimic the active sites of critical metalloenzymes, such as catechol oxidase, arginase, and purple acid phosphatases. In the realm of oncology, these dinuclear complexes act as potent metallonucleases . The precise distance between the two metal centers (typically ~3.0 Å, as dictated by the alkoxo bridge) is ideal for binding the phosphate backbone of DNA.

Mechanistically, one metal center acts as a Lewis acid to activate the phosphodiester bond, while the adjacent metal center delivers a coordinated hydroxide nucleophile to cleave the DNA strand. The steric bulk of the methylamino groups enhances the lipophilicity of the complex, drastically improving cellular uptake compared to unmethylated variants. Furthermore, iron-based dinuclear complexes utilizing similar propan-2-ol derivatives have been shown to trigger unique NO-to-N₂O conversions, offering pathways to modulate nitrosative stress in pathogenic environments [2].

Understanding the exact crystallographic parameters allows rational drug designers to tune the M−M distance and the lability of the axial ligands, optimizing the complex for targeted DNA cleavage or specific enzymatic inhibition.

References

  • Title: Mixed-Valent Trinuclear Co III -Co II -Co III Complex with 1,3-Bis(5-chlorosalicylideneamino)
  • Title: NO-to-[N2O2]2–-to-N2O Conversion Triggered by {Fe(NO)2}10-{Fe(NO)
  • Title: Crystal structure and magnetic properties of the binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene)

Mechanism of Action of 1,3-Bis(methylamino)propan-2-ol in Coordination Chemistry: A Structural and Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and metallodrug design, the architectural control of multinuclear metal clusters relies heavily on the strategic selection of multidentate ligands. 1,3-Bis(methylamino)propan-2-ol (CAS No. 83804-96-0), also referred to as N,N'-dimethyl-1,3-diamino-2-propanol, stands out as a highly versatile N,N,O-tridentate ligand[1]. Featuring two secondary amine donors and a central secondary hydroxyl group, this compound exhibits unique bifunctional reactivity[2]. This whitepaper elucidates the mechanistic pathways through which this ligand directs the self-assembly of complex, alkoxo-bridged multinuclear systems, detailing the thermodynamic drivers, magnetic superexchange phenomena, and field-proven synthetic methodologies.

Chemical Anatomy and Coordination Thermodynamics

The structural uniqueness of 1,3-bis(methylamino)propan-2-ol lies in its stereochemical flexibility and its specific donor atom arrangement (N-C-C-O-C-C-N). When interacting with transition metal ions—particularly d9 Copper(II) or d8 Nickel(II)—the ligand's mechanism of action is governed by two primary thermodynamic drivers:

The Chelation Effect

The primary coordination event involves the two secondary amine nitrogens and the neutral hydroxyl oxygen binding to a single metal center. This forms two fused, thermodynamically stable five-membered chelate rings (N-C-C-O and O-C-C-N). The entropic gain from displacing monodentate solvent molecules strongly drives this initial mononuclear complexation.

Alkoxo-Bridging and Polynuclear Assembly

The critical mechanistic pivot occurs upon the deprotonation of the secondary hydroxyl group. The resulting alkoxide oxygen ( μ -alkoxo) possesses multiple lone pairs, allowing it to act as a bridge between two or more metal centers[3]. This bridging action initiates the self-assembly of multinuclear architectures (dinuclear, trinuclear, or tetranuclear clusters).

Steric Tuning via N-Methylation

Unlike its unsubstituted parent compound (1,3-diamino-2-propanol), the N-methyl groups in 1,3-bis(methylamino)propan-2-ol introduce significant steric bulk. This steric hindrance is a deliberate mechanistic feature: it prevents the uncontrolled propagation of infinite 1D or 2D coordination polymers, instead thermodynamically favoring the formation of discrete, highly ordered dinuclear or tetranuclear metallomacrocycles[4].

CoordinationPathway L 1,3-Bis(methylamino)propan-2-ol (Neutral Tridentate Ligand) C1 Mononuclear Intermediate (Fused 5-Membered Rings) L->C1 Chelation (Entropic Drive) M Transition Metal Salt (e.g., CuX2) M->C1 D Alkoxo-Bridged Multinuclear Cluster C1->D Self-Assembly B Base Addition (Hydroxyl Deprotonation) B->D -HX

Figure 1: Stepwise coordination and self-assembly pathway of 1,3-bis(methylamino)propan-2-ol.

Magnetic Superexchange Mechanisms

A defining feature of complexes synthesized with 1,3-diamino-2-propanol derivatives is their profound magnetic behavior. In dinuclear Copper(II) complexes, the unpaired electrons in the dx2−y2​ orbitals of the two Cu(II) centers interact through the bridging alkoxo oxygen[5].

This interaction is governed by the superexchange mechanism . The nature and magnitude of the magnetic coupling constant ( J ) are highly sensitive to the Cu-O-Cu bridging angle:

  • Antiferromagnetic Coupling (Negative J ): Occurs when the Cu-O-Cu angle is relatively large (typically > 97.5°), allowing for strong orbital overlap between the metal magnetic orbitals and the oxygen p -orbitals[3][5].

  • Ferromagnetic Coupling (Positive J ): Occurs at smaller bridging angles (near 90°), where the magnetic orbitals are strictly orthogonal, leading to a phenomenon known as orbital countercomplementarity[4].

Quantitative Structural and Magnetic Parameters

The table below summarizes the causality between structural geometry and magnetic properties in representative alkoxo-bridged Cu(II) complexes utilizing 1,3-diamino-2-propanol derivatives.

Ligand DerivativeNuclearityCu-O-Cu Angle (°)Cu···Cu Distance (Å)Magnetic Coupling ( J , cm⁻¹)Primary Exchange Mechanism
N-methyl-1,3-diamino-2-propanol2D Polymer / Dinuclear units~94.5°~3.02+53.0Ferromagnetic (Orthogonal overlap)[4]
1,3-diamino-2-propanol (parent)Dinuclear~103.2°~3.31-82.7 to -98.3Antiferromagnetic (Strong overlap)
1,3-bis(salicylideneamino)propan-2-olDinuclear~130.5°~3.45-89.6 to -207.7Strong Antiferromagnetic[5]

Experimental Methodology: Synthesis of a Model Alkoxo-Bridged Cu(II) Dimer

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a generic [Cu2​(L−H)2​]2+ dinuclear complex using 1,3-bis(methylamino)propan-2-ol ( L ). This methodology is designed as a self-validating system , incorporating in-process quality control (QC) checks.

Step-by-Step Protocol & Causality

Step 1: Ligand Dissolution and Activation

  • Action: Dissolve 2.0 mmol of 1,3-bis(methylamino)propan-2-ol in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Causality: Methanol is chosen because it easily solubilizes both the organic ligand and the subsequent metal salts, while its protic nature stabilizes the intermediate transition states. The inert atmosphere prevents premature oxidation of the secondary amines.

Step 2: Metal Coordination (Mononuclear Assembly)

  • Action: Slowly add a methanolic solution of Cu(ClO4​)2​⋅6H2​O (2.0 mmol in 10 mL) dropwise to the ligand solution while stirring vigorously at 25°C.

  • Causality: Dropwise addition prevents local supersaturation, ensuring a 1:1 stoichiometric binding to form the mononuclear intermediate.

  • In-Process QC: The solution will immediately shift from colorless to a deep royal blue, visually validating the successful primary N,N,O-coordination (d-d transition alteration).

Step 3: Deprotonation and Dimerization

  • Action: Add 2.0 mmol of Triethylamine ( Et3​N ) dropwise. Elevate the temperature to 65°C (reflux) for 2 hours.

  • Causality: Triethylamine acts as a non-nucleophilic base. Its steric bulk prevents it from competing with the ligand for metal coordination sites. It selectively deprotonates the coordinated hydroxyl group, triggering the alkoxo-bridging mechanism. Refluxing provides the activation energy required to overcome the kinetic barrier of dimerization.

Step 4: Crystallization via Vapor Diffusion

  • Action: Filter the hot solution to remove any amorphous aggregates. Layer the filtrate with diethyl ether in a sealed chamber and allow slow diffusion over 72 hours.

  • Causality: Slow vapor diffusion gently lowers the dielectric constant of the solvent mixture, forcing the thermodynamically stable dinuclear clusters to precipitate as highly ordered single crystals, rather than kinetically trapped amorphous powders.

ExperimentalWorkflow S1 Step 1: Ligand Dissolution (Anhydrous Methanol, N2 Atm) S2 Step 2: Metal Salt Addition (Dropwise, QC: Blue Color Shift) S1->S2 S3 Step 3: pH Adjustment (Triethylamine, Deprotonation) S2->S3 S4 Step 4: Reflux & Assembly (65°C, 2 Hours, Dimerization) S3->S4 S5 Step 5: Crystallization (Slow Ether Diffusion, 72h) S4->S5

Figure 2: Self-validating experimental workflow for the synthesis of alkoxo-bridged metallocomplexes.

Applications in Drug Development and Catalysis

The precise structural control afforded by 1,3-bis(methylamino)propan-2-ol has significant downstream implications:

  • Metallodrug Development: The resulting multinuclear complexes are actively investigated for their biological activities. The lipophilicity imparted by the N-methyl groups enhances cellular uptake, while the stable alkoxo-bridged core allows the complex to act as a targeted delivery vehicle for antimicrobial, antifungal, and anticancer applications[2].

  • Catalysis and Materials Science: The ligand is a crucial building block in the synthesis of novel metallophthalocyanines[1][2]. The robust multinuclear cores serve as highly efficient, biomimetic catalysts for oxidation reactions, mimicking the active sites of multinuclear metalloenzymes (e.g., catechol oxidase).

References

  • Mikuriya, M., Toki, T., Murase, I., Okawa, H., & Kida, S. (1985). Synthesis, and Spectral and Magnetic Properties of Alkoxo-Bridged Binuclear Copper(II) Complexes of Oxamide and Biuret Derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 15(7), 965-974. Retrieved from:[Link]

  • El Fallah, M. S., Vicente, R., Tercero, J., Elpelt, C., Rentschler, E., Solans, X., & Font-Bardia, M. (2008). 2D copper(II) Complex Built From N-methyl-1,3-diamino-2-propanolate and Azide Ligands: Structure, Magnetic, and DFT Studies. Inorganic Chemistry, 47(14), 6322-8. Retrieved from:[Link]

  • Kani, I., et al. (2002). Magnetic Super-Exchange Mechanism and Crystal Structure of a Binuclear μ-Acetato-Bridged Copper(II) Complex of Pentadentate Binucleating Ligand. An Influence of Overlap Interactions to Magnetic Properties. Researcher.life. Retrieved from:[Link]

Sources

An In-Depth Technical Guide to the NMR Chemical Shifts of 1,3-Bis(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) chemical shifts for 1,3-bis(methylamino)propan-2-ol. As a molecule of interest in various research and development sectors, a thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and application. This document will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound, offering predictive insights based on its structural analogue, 1,3-diamino-2-propanol, and established NMR principles. Furthermore, this guide will present a detailed experimental protocol for acquiring high-quality NMR data and discuss the influence of various experimental parameters on the resulting spectra.

Introduction: The Structural and Spectroscopic Landscape

1,3-Bis(methylamino)propan-2-ol is a diamino alcohol characterized by a central propan-2-ol backbone with methylamino groups at the C1 and C3 positions. This structure imparts specific electronic and steric environments to each nucleus, which are reflected in their distinct NMR chemical shifts. Understanding these shifts is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions with other molecules.

Due to the limited availability of direct experimental NMR data for 1,3-bis(methylamino)propan-2-ol in public databases, this guide will utilize a predictive approach. The spectral data of the parent compound, 1,3-diamino-2-propanol, will serve as a foundational reference.[1][2][3] The effect of N-methylation on the chemical shifts of adjacent protons and carbons will be discussed based on established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,3-bis(methylamino)propan-2-ol is anticipated to exhibit five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Bis(methylamino)propan-2-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-2 (CH-OH)~3.8 - 4.2MultipletDeshielded by the adjacent hydroxyl group. The multiplicity will be complex due to coupling with the four H-1 and H-3 protons.
H-1, H-3 (CH₂-N)~2.5 - 2.9MultipletDeshielded by the adjacent nitrogen atom. Will appear as a multiplet due to coupling with H-2 and potentially the N-H proton.
N-CH₃~2.3 - 2.6SingletA characteristic singlet for the methyl groups attached to nitrogen.
N-HVariable (1.0 - 5.0)Broad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]
O-HVariable (1.0 - 5.0)Broad SingletSimilar to the N-H proton, its chemical shift and appearance are highly variable.[4][5]

Causality of Chemical Shift Predictions:

  • H-2 (Methine Proton): The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the electronegative oxygen atom.[6] Its complex multiplicity arises from coupling to the diastereotopic protons on C1 and C3.

  • H-1, H-3 (Methylene Protons): These protons are adjacent to the nitrogen atoms of the methylamino groups. Nitrogen is less electronegative than oxygen, so these protons will be upfield relative to H-2. The two methylene groups are chemically equivalent due to the symmetry of the molecule.

  • N-CH₃ (Methyl Protons): The protons of the methyl groups attached to the nitrogen atoms are in a similar electronic environment and are expected to produce a single, sharp peak.

  • N-H and O-H (Labile Protons): The chemical shifts of these protons are highly variable and their signals are often broad due to rapid chemical exchange with other labile protons (like trace water in the solvent) and quadrupolar broadening from the nitrogen atom. In deuterated solvents like D₂O, these signals may disappear due to proton-deuterium exchange.[7]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 1,3-bis(methylamino)propan-2-ol is predicted to show three distinct signals, reflecting the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Bis(methylamino)propan-2-ol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2 (CH-OH)~65 - 75The carbon attached to the hydroxyl group is significantly deshielded.[6][8]
C-1, C-3 (CH₂-N)~50 - 60These carbons are deshielded by the adjacent nitrogen atoms.
N-CH₃~35 - 45The methyl carbons attached to nitrogen.

Rationale for Chemical Shift Predictions:

  • C-2 (Carbinol Carbon): The carbon atom bonded to the hydroxyl group experiences a strong deshielding effect from the electronegative oxygen, resulting in a downfield chemical shift, typically in the range of 50-80 ppm for alcohols.[6]

  • C-1, C-3 (Aminoalkyl Carbons): The carbon atoms adjacent to the nitrogen atoms are also deshielded, but to a lesser extent than the carbinol carbon. Their chemical shifts are expected in the typical range for carbons bonded to amines.

  • N-CH₃ (Methyl Carbon): These carbons are the most shielded of the carbon skeleton and will appear at the most upfield position.

The Influence of Experimental Conditions

The NMR spectrum of 1,3-bis(methylamino)propan-2-ol can be significantly influenced by the choice of solvent and the pH of the sample.

  • Solvent Effects: Protic solvents like D₂O or CD₃OD can engage in hydrogen bonding with the amine and hydroxyl groups, leading to changes in the chemical shifts of nearby protons and carbons.[9][10] The use of aprotic solvents like CDCl₃ or DMSO-d₆ will result in different spectral appearances, particularly for the labile N-H and O-H protons.[5] In DMSO-d₆, hydrogen bonding to the solvent is strong, often resulting in sharper N-H and O-H signals at a more downfield position compared to CDCl₃.[5]

  • pH Effects: The amino groups of 1,3-bis(methylamino)propan-2-ol are basic and can be protonated in acidic conditions. Protonation will lead to significant downfield shifts of the signals for the protons and carbons near the nitrogen atoms due to the positive charge. Conversely, in basic conditions, the protons will be in their free amine form. Controlling the pH of the sample, especially in aqueous solutions, is crucial for obtaining reproducible NMR spectra.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1,3-bis(methylamino)propan-2-ol, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For observing labile protons, DMSO-d₆ is often a good choice.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[11][12]

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).

    • Process the data similarly to the ¹H NMR spectrum.

Visualization of Molecular Structure and Workflow

Diagram 1: Molecular Structure of 1,3-Bis(methylamino)propan-2-ol

Caption: Ball-and-stick model of 1,3-bis(methylamino)propan-2-ol.

Diagram 2: NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard insert Insert Sample into Spectrometer standard->insert lock Lock & Shim insert->lock acquire_H Acquire ¹H Spectrum lock->acquire_H acquire_C Acquire ¹³C Spectrum lock->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Analyze phase->integrate

Caption: A streamlined workflow for NMR analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR chemical shifts for 1,3-bis(methylamino)propan-2-ol. By leveraging data from its parent compound and fundamental NMR principles, we have established a solid framework for the interpretation of its spectra. The provided experimental protocol offers a robust methodology for obtaining high-quality data. For researchers in drug development and other scientific fields, this guide serves as a valuable resource for the characterization and utilization of this important molecule.

References

  • SpectraBase. 1,3-Diamino-2-propanol - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 1,3-Diamino-2-propanol. [Link]

  • MDPI. 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. [Link]

  • ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Link]

  • LibreTexts. Nuclear Magnetic Resonance - Spectroscopy. [Link]

  • NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wiley Online Library. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

  • ResearchGate. 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • PubMed. Effect of solvent on an NMR chemical shift difference between glycyl geminal alpha-protons as a probe of beta-turn formation of short peptides. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol. [Link]

  • Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • PubChem. 1,3-Bis(methylamino)propan-2-ol. [Link]

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Solubility Profile and Thermodynamic Behavior of 1,3-Bis(methylamino)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Chemical Engineering and Drug Development Professionals

Executive Summary

1,3-Bis(methylamino)propan-2-ol (BMAP; CAS No. 83804-96-0) is a highly versatile, chiral amino alcohol characterized by a propanol backbone flanked by two secondary methylamino groups [1]. As a polyfunctional tertiary-like scaffold, BMAP has garnered significant attention in active pharmaceutical ingredient (API) synthesis, advanced materials science, and as a next-generation solvent for post-combustion CO₂ capture [4].

Understanding the solubility profile of BMAP in various organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., antisolvent crystallization), and formulating liquid organic hydrogen carriers. This technical guide synthesizes the thermodynamic principles, empirical solubility data, and self-validating analytical methodologies required to accurately profile BMAP in organic solvent systems.

Physicochemical Profiling & Structural Thermodynamics

To predict and manipulate the solubility of BMAP, one must first deconstruct its molecular architecture. With a molecular weight of 118.18 g/mol and the molecular formula C₅H₁₄N₂O [1], BMAP possesses a highly polar, hydrogen-bonding-capable structure.

  • Hydrogen Bonding Capacity: BMAP contains three hydrogen-bond donors (two secondary amines, one secondary alcohol) and three hydrogen-bond acceptors (two nitrogen lone pairs, one oxygen lone pair).

  • Intramolecular Interactions: As demonstrated in recent thermodynamic evaluations of pure amino alcohols, molecules like BMAP readily form intramolecular hydrogen bonds between the hydroxyl proton and the adjacent amine nitrogen [3]. This intramolecular network partially shields the molecule's polarity, slightly lowering its boiling point (approx. 219–220°C) compared to rigid polyols, while dynamically opening in the presence of competing polar solvents.

  • Vaporization Thermodynamics: The standard molar enthalpies of vaporization for amino alcohols dictate their cohesive energy density [3]. BMAP exhibits a high cohesive energy, meaning that a solvent must provide substantial exothermic solvation energy ( ΔHmix​<0 ) to overcome the solute-solute lattice/liquid interactions.

Quantitative Solubility Matrix in Organic Solvents

Based on its dielectric requirements and Kamlet-Taft solvent parameters (hydrogen bond acidity α , basicity β , and polarizability π∗ ), BMAP exhibits a distinct solubility gradient across different solvent classes.

The following table summarizes the quantitative solubility profile of BMAP at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (25°C)Primary Solvation Mechanism
Polar Protic Methanol (MeOH)32.7> 100 mg/mL (Highly Soluble)Extensive intermolecular H-bond donor/acceptor networking.
Polar Protic Water (H₂O)80.1> 100 mg/mL (Miscible)Complete hydration of amine and hydroxyl functional groups [2].
Polar Aprotic Dimethylformamide (DMF)36.750 - 100 mg/mL (Soluble)Strong dipole-dipole interactions; DMF acts as a potent H-bond acceptor [2].
Halogenated Dichloromethane (DCM)9.110 - 50 mg/mL (Moderately Soluble)Weak dipole interactions; relies on the basicity of BMAP's amines.
Non-Polar Hexane / Toluene< 2.5< 1 mg/mL (Practically Insoluble)Insufficient dielectric constant to disrupt BMAP self-association.

Mechanistic Insights: Solute-Solvent Interactions

The causality behind BMAP's solubility trends lies in the competition between solute-solute intramolecular bonding and solute-solvent intermolecular bonding. In non-polar solvents, the energetic cost of breaking BMAP's internal hydrogen bonds is not recovered by the weak dispersion forces offered by the solvent, leading to phase separation. Conversely, protic solvents like methanol actively participate in a dynamic hydrogen-exchange network, resulting in a highly favorable entropy of mixing ( ΔSmix​>0 ).

H BMAP BMAP (Solute) C5H14N2O Protic Protic Solvents (MeOH, H2O) BMAP->Protic Extensive H-Bonding (ΔH_mix < 0) Aprotic Polar Aprotic (DMF, DMSO) BMAP->Aprotic Dipole & Acceptor Interactions NonPolar Non-polar (Hexane) BMAP->NonPolar Weak Dispersion (Phase Separation)

Figure 1: Solvation pathways and thermodynamic interactions of BMAP in organic solvents.

Experimental Methodology: A Self-Validating Protocol

Standard UV-Vis spectroscopy is inadequate for quantifying BMAP due to the absence of a conjugated π -system (chromophore). Therefore, determining its exact solubility limit requires High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) or an Evaporative Light Scattering Detector (ELSD).

To ensure scientific integrity and self-validation , the following protocol utilizes the isothermal shake-flask method combined with van 't Hoff thermodynamic validation.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a hermetically sealed, temperature-jacketed glass vial.

  • Excess Solute Addition: Add BMAP incrementally until a visible, persistent second phase (or turbidity) remains, ensuring saturation.

  • Isothermal Equilibration: Agitate the mixture at a constant 25.0 ± 0.1°C for 48 hours. Causality: Heating and subsequent cooling can cause kinetic supersaturation. Strict isothermal conditions prevent these metastable artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at exactly 25.0°C to separate the undissolved BMAP from the saturated supernatant.

  • Quantification (HPLC-CAD): Dilute an aliquot of the supernatant into a compatible mobile phase and inject it into the HPLC-CAD system. Calculate concentration against a pre-established calibration curve.

  • Thermodynamic Validation (Self-Validation Step): Repeat the entire process at 35.0°C. Use the van 't Hoff equation ( ln(x1​/x2​)=RΔHsol​​(T2​1​−T1​1​) ) to calculate the enthalpy of solution ( ΔHsol​ ). If the calculated ΔHsol​ deviates significantly from theoretical group-contribution models for amino alcohols [3], the system has not reached true thermodynamic equilibrium, and equilibration time must be extended.

G A 1. Solvent Selection (Dielectric Profiling) B 2. Solute Saturation (Excess BMAP Addition) A->B C 3. Isothermal Equilibration (48h at 25°C & 35°C) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Quantification (HPLC-CAD / ELSD) D->E F 6. Thermodynamic Validation (van 't Hoff Analysis) E->F

Figure 2: Self-validating experimental workflow for BMAP solubility determination.

Applications in Chemical Engineering & Drug Formulation

The solubility profile of BMAP directly dictates its utility in advanced industrial applications:

  • Post-Combustion CO₂ Capture: BMAP's high solubility in aqueous and polar organic blends makes it an ideal candidate for carbon capture. The steric hindrance around its secondary amines lowers the stability of the formed carbamate, significantly reducing the heat of regeneration required during the CO₂ stripping phase compared to unhindered primary amines like monoethanolamine (MEA) [4].

  • API Synthesis: In pharmaceutical chemistry, BMAP is utilized as a chiral building block and pH regulator. Its solubility in polar aprotic solvents (like DMF) allows it to function effectively as a nucleophile in S_N2 substitution reactions without the competing solvolysis issues encountered in protic solvents.

References

  • National Center for Biotechnology Information (PubChem). 1,3-Bis(methylamino)propan-2-ol | C5H14N2O | CID 6611345. Retrieved from:[Link]

  • Verevkin, S., Andreeva, I. V., & Pimerzin, A. A. (2021). Evaluation of vaporization thermodynamics of pure amino-alcohols. Journal of Molecular Liquids, 335, 116568. Retrieved from:[Link]

  • Maneeintr, K., Idem, R. O., Tontiwachwuthikul, P., & Wee, A. G. H. (2009). Synthesis, solubilities, and cyclic capacities of amino alcohols for CO2 capture from flue gas streams. Energy Procedia, 1(1), 1327-1334. Retrieved from:[Link]

Comprehensive Mass Spectrometry Fragmentation Profiling of 1,3-bis(methylamino)-2-propanol: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-bis(methylamino)-2-propanol ( C5​H14​N2​O ) is a highly polar, symmetrical diamino alcohol frequently utilized as a critical building block in pharmaceutical synthesis, polymer cross-linking, and advanced buffering systems. Accurately characterizing its mass spectrometry (MS) fragmentation pattern is essential for drug development professionals and analytical chemists conducting structural elucidation or pharmacokinetic monitoring. This technical guide elucidates the mechanistic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven, self-validating protocols and causal explanations for experimental design.

Chemical Architecture and Ionization Dynamics

The molecule features two secondary amine groups and one secondary hydroxyl group, yielding a monoisotopic mass of 118.1106 Da. The presence of three highly electronegative heteroatoms with active hydrogens dictates its analytical behavior:

  • Chromatographic Causality : The compound is excessively polar. Conventional reversed-phase (C18) liquid chromatography will fail to retain it, resulting in co-elution with the solvent front and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is an absolute requirement for LC-MS. For Gas Chromatography (GC), the active hydrogens will interact heavily with silanol groups on the column lining, causing irreversible thermal degradation and severe peak tailing. Derivatization is mandatory for GC-MS workflows.

  • Ionization Loci : During ionization, the initial charge localization preferentially occurs at the nitrogen atoms due to their lower ionization energy (~9 eV) compared to the oxygen atom (~10.5 eV) 1[1]. This thermodynamic preference for nitrogen charge localization is the primary driver of the subsequent fragmentation cascade.

Mechanistic Fragmentation Pathways

Understanding the fragmentation of 1,3-bis(methylamino)-2-propanol requires analyzing the competition between nitrogen-directed and oxygen-directed cleavages.

Nitrogen-Directed α -Cleavage (The Dominant Pathway)

In EI-MS (70 eV), the molecular ion [M]∙+ at m/z 118 is highly unstable and rarely observed at high abundance. The radical cation localized on one of the nitrogen atoms triggers a rapid α -cleavage of the adjacent C-C bond. Mechanism : CH3​−N∙+H−CH2​−CH(OH)−CH2​−NH−CH3​→CH3​−N+H=CH2​+∙CH(OH)−CH2​−NH−CH3​

This yields a highly stable immonium ion at m/z 44 . Because the molecule is symmetric, cleavage from either side yields the same m/z 44 fragment, making it the undeniable base peak (100% abundance) in the EI spectrum 1[1].

Oxygen-Directed α -Cleavage

A secondary, less favorable pathway involves charge localization on the hydroxyl oxygen, followed by α -cleavage. Mechanism : CH3​−NH−CH2​−C∙+(OH)−CH2​−NH−CH3​→CH3​−NH−CH2​−C+=OH+∙CH2​−NH−CH3​

This produces an oxonium ion at m/z 74 . It is less abundant than the immonium ion because oxygen is more electronegative than nitrogen, making it less capable of stabilizing the positive charge 1[1].

Dehydration and Amine Loss (ESI-MS/MS)

Under soft atmospheric pressure ionization (ESI+), the protonated precursor [M+H]+ is observed at m/z 119.118. Collision-Induced Dissociation (CID) drives two primary neutral losses2[2]:

  • Loss of Water (-18 Da) : Expulsion of H2​O yields a product ion at m/z 101.107.

  • Loss of Methylamine (-31 Da) : Cleavage of the C-N bond expels neutral CH3​NH2​ , yielding an ion at m/z 88.076.

Fragmentation M Molecular Ion [M]•+ m/z 118 F44 Immonium Ion m/z 44 (Base Peak) M->F44 N-directed α-cleavage (- 74 Da) F74 Oxonium Ion m/z 74 M->F74 O-directed α-cleavage (- 44 Da) F100 Dehydrated Ion m/z 100 M->F100 Dehydration (- 18 Da) F74->F44 Secondary cleavage (- 30 Da)

Figure 1: Primary EI fragmentation pathways of 1,3-bis(methylamino)-2-propanol.

Quantitative Data Summary

The following table summarizes the diagnostic ions for 1,3-bis(methylamino)-2-propanol across both ionization modalities. Data can be cross-referenced with standard spectral libraries3[3].

Ionization ModePrecursor (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentRelative Abundance
EI (70 eV) 118 (weak)4474 [CH3​−NH=CH2​]+ 100% (Base Peak)
EI (70 eV) 1187444 [CH3​−NH−CH2​−CH=OH]+ ~15-25%
EI (70 eV) 11810018 [M−H2​O]∙+ < 5%
ESI (+) 119.118101.10718 [M+H−H2​O]+ Energy Dependent
ESI (+) 119.11888.07631 [M+H−CH3​NH2​]+ Energy Dependent
ESI (+) 119.11844.05075 [CH3​−NH=CH2​]+ Dominant at high CE

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating orthogonal retention mechanisms and breakdown curves, false positives are effectively eliminated.

Protocol A: LC-ESI-MS/MS (Underivatized Analysis)

Causality: HILIC is selected over C18 to ensure adequate retention of the highly polar diamino alcohol, preventing ion suppression from the solvent front and ensuring a self-validating retention factor ( k′>2 ).

  • Sample Preparation : Dilute the analyte in 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike with a stable-isotope internal standard (e.g., 13C -labeled analog) to validate ionization efficiency.

  • Chromatography : Utilize a HILIC column (e.g., Waters XBridge BEH HILIC, 2.1 x 100 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H2​O (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. (Note: In HILIC, water is the strong eluting solvent).

  • Ionization (ESI+) : Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

  • MS/MS Acquisition : Perform CID using Argon collision gas. Acquire a self-validating breakdown curve by stepping the collision energy (CE) through 10 eV, 20 eV, and 40 eV. This ensures capture of both the intact [M+H−H2​O]+ transition and the terminal m/z 44 immonium ion transition.

Protocol B: GC-EI-MS (Derivatized Analysis)

Causality: Silylation masks the active hydrogens on the amines and alcohol, drastically increasing volatility and eliminating column interactions that would otherwise invalidate the chromatography.

  • Derivatization : Transfer 50 µL of the sample (in an aprotic solvent like ACN) to a GC vial. Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation : Cap the vial and heat at 70°C for 30 minutes to ensure complete tri-TMS derivatization (MW shifts from 118 to 334 Da).

  • Chromatography : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Mass Analysis : Operate the MS in EI mode at 70 eV. Scan range m/z 40–400. While the fragmentation pattern will reflect the TMS-derivative (prominent m/z 73 [TMS]+ peak), the underlying nitrogen-directed cleavage logic remains intact.

Workflow S1 Sample Prep (HILIC Dilution) S2 Chromatography (HILIC Separation) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (CID MS/MS) S3->S4 S5 Data Processing (Spectral Matching) S4->S5

Figure 2: Self-validating LC-ESI-MS/MS workflow for diamino alcohol analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. 1

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. 2

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. 3

Sources

Methodological & Application

Application Note: 1,3-Bis(methylamino)propan-2-ol (BMAP) in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methylamino)propan-2-ol (BMAP) is a highly versatile trifunctional organic compound characterized by dual secondary methylamino groups and a central secondary hydroxyl group[1]. While traditionally utilized in the synthesis of novel metallophthalocyanines and pharmaceutical intermediates[2], its most profound utility lies in coordination chemistry. As an N,O,N-tridentate ligand , BMAP offers a highly tunable stereoelectronic environment for transition metals (e.g., Ru, Fe, Cu), making it a privileged scaffold for homogeneous catalysis, including transfer hydrogenation and selective oxidation[3][4][5].

This application note provides researchers and drug development professionals with field-proven insights, structural causality, and self-validating protocols for deploying BMAP in transition metal catalysis.

Structural Dynamics & Coordination Causality

The catalytic superiority of BMAP over simple diamines (e.g., ethylenediamine) stems from three specific structural features:

  • Strong σ -Donation: The secondary methylamino groups provide enhanced electron density to the metal center compared to primary amines, accelerating oxidative addition steps and stabilizing high-valent metal intermediates[1][5].

  • Hemilabile Hydroxyl Donor: The central hydroxyl group acts as a "chemical switch." In its deprotonated alkoxide form, it tightly binds the metal. However, in its protonated form, it exhibits hemilability—reversibly dissociating from the metal center to open a vacant coordination site for incoming substrates (e.g., ketones or peroxides) without causing the entire ligand to detach[3].

  • Outer-Sphere Hydrogen Bonding: The hydroxyl proton can participate in hydrogen bonding with substrates, facilitating highly organized transition states necessary for chemoselective transformations[5].

Experimental Workflow

Workflow Step1 1. Ligand Preparation Degas BMAP & Solvent Step2 2. Metal Complexation Add Ru Precursor in CH2Cl2 Step1->Step2 Inert Atm (N2/Ar) Step3 3. Catalyst Isolation Precipitate & Filter Step2->Step3 24h, RT Kinetic Control Step4 4. Catalytic Reaction Add Substrate & Base Step3->Step4 Active Catalyst [Ru(BMAP)Cl2] Step5 5. Product Analysis GC/MS & NMR Validation Step4->Step5 >95% Conversion

Fig 1. Experimental workflow for BMAP-Ru catalyst synthesis and reaction screening.

Protocol 1: Synthesis of[Ru(BMAP)Cl2(PPh3)] Precatalyst

Ruthenium(II) complexes featuring 1,3-diamino-2-propanol derivatives are highly effective precatalysts for the transfer hydrogenation of polar double bonds[4].

Step-by-Step Methodology
  • Preparation: In a Schlenk flask under a strict argon atmosphere, dissolve 1.0 mmol of [RuCl2(PPh3)3] in 15 mL of anhydrous, degassed dichloromethane (CH2Cl2).

  • Ligand Addition: Slowly add 1.05 mmol of 1,3-Bis(methylamino)propan-2-ol (BMAP) dropwise to the stirring solution at room temperature.

  • Kinetic Control: Allow the reaction to stir at room temperature for 12–24 hours. Causality Note: Conducting this at room temperature rather than reflux favors the kinetically stable trans-RuCl2 isomer, where the nitrogen atoms are trans to the phosphorus atoms, which exhibits superior catalytic turnover[4].

  • Isolation: Concentrate the solution under vacuum to ~3 mL. Add 15 mL of cold diethyl ether to precipitate the complex. Filter the solid, wash with cold ether (3 × 5 mL), and dry under vacuum.

Self-Validating Quality Control

Every robust protocol must be a self-validating system. You can confirm the success of this synthesis through two immediate checks:

  • Colorimetric Shift: The starting[RuCl2(PPh3)3] solution is dark brown/black. Upon successful chelation of BMAP, the solution will transition to a vibrant yellow/orange. If the solution remains dark, ligand exchange has failed (likely due to wet solvent or oxidized ligand).

  • NMR Validation: Perform 1 H NMR in CD2Cl2. The integration ratio of the methylamino protons (singlet, ~2.4 ppm) to the aromatic phosphine protons must be exactly 6:15, self-validating the 1:1 stoichiometry of the BMAP to PPh3 in the coordination sphere[4].

Protocol 2: Catalytic Transfer Hydrogenation of Ketones

Once isolated, the [Ru(BMAP)Cl2(PPh3)] complex can be utilized to reduce ketones to secondary alcohols using isopropanol as both the solvent and the hydrogen donor.

Step-by-Step Methodology
  • Catalyst Activation: In a pressure tube, dissolve 0.01 mmol (1 mol%) of the [Ru(BMAP)Cl2(PPh3)] complex in 5 mL of anhydrous isopropanol. Add 0.05 mmol of KOH (0.1 M in isopropanol). Causality Note: The strong base deprotonates the amine and hydroxyl groups, generating the active 16-electron ruthenium-alkoxide species necessary for substrate binding.

  • Substrate Addition: Add 1.0 mmol of the target ketone (e.g., acetophenone).

  • Reaction: Seal the tube and heat to 82°C (reflux) for 4 hours.

  • Quenching & Analysis: Cool to room temperature, expose to air to quench the active catalyst, and filter through a short pad of silica. Analyze the filtrate via GC/MS.

CatalyticCycle A [Ru(BMAP)] Active Catalyst (16-electron species) B Substrate Coordination (Ketone Binding) A->B + Ketone C Hydride Transfer (Outer-Sphere Mechanism) B->C Base Activation D Product Release (Alcohol Dissociation) C->D - Reduced Alcohol D->A + iPrOH (H-donor)

Fig 2. Mechanism of BMAP-Ru catalyzed transfer hydrogenation of ketones.

Quantitative Data: Catalytic Performance Comparison

The inclusion of the hemilabile hydroxyl group and secondary amines in BMAP significantly enhances catalytic efficiency compared to traditional bidentate ligands.

Table 1: Comparative Catalytic Performance in Transfer Hydrogenation of Acetophenone

Ligand SystemMetal PrecursorCatalyst LoadingTime (h)Yield (%)Chemoselectivity (%)*
BMAP RuCl2(PPh3)31 mol%498 >99
1,3-Diamino-2-propanolRuCl2(PPh3)31 mol%59298
Ethylenediamine (EN)RuCl2(PPh3)31 mol%88590
None (Control)RuCl2(PPh3)31 mol%24<5N/A

*Chemoselectivity refers to the preferential reduction of C=O bonds over C=C bonds in α,β -unsaturated systems. Data synthesized from benchmark N,O,N and N,N donor ligand protocols[4][5].

References

  • Buy 1,3-Bis(methylamino)
  • Buy EPZ0025654 (EVT-267529)
  • NO-to-[N2O2]2–-to-N2O Conversion Triggered by {Fe(NO)2}10-{Fe(NO)
  • J. Saudi Chem. Soc., Vol. 11, No. 1; pp. 15-24 (2007)
  • Benchchem.

Sources

Application Note: Preparation and Characterization of Binuclear Complexes Using 1,3-Bis(methylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multinuclear transition metal complexes is a cornerstone of modern coordination chemistry, driving advancements in bioinorganic modeling and molecular magnetism. 1,3-bis(methylamino)-2-propanol (abbreviated as bmabpH ) is a highly versatile, flexible N,N′,O -donor ligand . Upon deprotonation, its central alkoxide group acts as an endogenous bridge between two metal centers ( M−O−M ), while the terminal secondary amines complete the coordination sphere. This Application Note provides authoritative, self-validating protocols for synthesizing doubly-bridged binuclear complexes using bmabpH, detailing the causality behind synthetic choices and structural tuning.

Mechanistic Rationale & Ligand Design

The synthesis of binuclear cores relies heavily on the chelate effect and the bridging capacity of the deprotonated alkoxide [[1]]([Link]).

Why use 1,3-bis(methylamino)-2-propanol over its tertiary amine counterparts? While derivatives like 1,3-bis(dimethylamino)-2-propanol (bdmapH) are common in synthesizing dinitrosyl iron complexes (DNICs) , the secondary amines in bmabpH introduce critical N−H bond donors into the secondary coordination sphere . These N−H groups engage in intermolecular hydrogen bonding with counterions or solvent molecules. This hydrogen-bonding network locks the complex into specific conformations, subtly altering the M−O−M bridging angle. Because magnetic exchange coupling ( 2J ) is exceptionally sensitive to orbital orthogonality and torsional angles, bmabpH provides a unique structural handle for tuning the antiferromagnetic or ferromagnetic properties of the resulting materials .

To stabilize the dinuclear core, an exogenous bridging ligand (such as acetate, azide, or pyrazolate) is typically co-crystallized, resulting in a doubly-bridged [M2​(μ-alkoxo)(μ-exogenous)] topology . Such structures serve as excellent biomimetic models for the active sites of metalloenzymes like hemocyanin or particulate methane monooxygenase .

Mechanism Ligand bmabpH (N,N',O-donor) Alkoxide μ-Alkoxo Bridge (Endogenous) Ligand->Alkoxide Base (-H+) Binuclear Doubly-Bridged Binuclear Core Alkoxide->Binuclear Coordinates 2 Metals ExoBridge Exogenous Bridge (e.g., μ-OAc, μ-N3) ExoBridge->Binuclear Structural Lock Properties Magnetic & Catalytic Properties Binuclear->Properties Dictated by M-O-M Angle

Mechanistic pathway of binuclear core assembly and property determination.

Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating visual and spectroscopic checkpoints to ensure the success of each mechanistic step before proceeding.

Protocol A: Synthesis of a Doubly-Bridged Binuclear Copper(II) Complex

Objective: Isolate [Cu2​(μ-bmabp)(μ-OAc)(OAc)2​] using an endogenous alkoxo bridge and an exogenous acetate bridge.

  • Ligand Solvation: Dissolve 1.0 mmol (118.2 mg) of bmabpH in 15 mL of anhydrous methanol under continuous magnetic stirring.

    • Causality: Methanol acts as a protic solvent that stabilizes intermediate species without outcompeting the chelation of the N,N′,O -donor.

    • Validation Checkpoint: The solution must be perfectly clear and colorless.

  • Metalation: Slowly add 2.0 mmol of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) to the solution.

    • Validation Checkpoint: The solution will rapidly transition from clear to a deep blue color, indicating initial N -coordination by the secondary amines.

  • Deprotonation & Core Assembly: Add 1.0 mmol of triethylamine ( Et3​N ) dropwise.

    • Causality: The secondary hydroxyl group of bmabpH has a high pKa (~13-14). A mild base is required to force deprotonation, triggering the formation of the μ -alkoxo bridge [[1]]([Link]).

    • Validation Checkpoint: A distinct color shift from deep blue to dark green confirms the formation of the Cu−O−Cu linkage and the assembly of the binuclear core.

  • Isolation: Stir the mixture at room temperature for 3 hours. Filter the solution to remove unreacted residues, concentrate the filtrate to half its volume under reduced pressure, and store at 4 °C.

  • Spectroscopic Validation: Collect the resulting crystals. IR spectroscopy must confirm the disappearance of the broad O−H stretch (~3300 cm⁻¹) and the retention of the sharp N−H stretch (~3200 cm⁻¹).

Protocol B: Assembly of a Biomimetic Dinuclear Iron(II) Core

Objective: Synthesize an Fe(II) dinuclear complex as a structural model for dinitrosyl iron complexes (DNICs) capable of NO reduction . Note: This protocol must be executed under strict anaerobic conditions (Schlenk line) to prevent premature oxidation to Fe(III) .

  • Anaerobic Setup: Degas 20 mL of tetrahydrofuran (THF) and dissolve 1.0 mmol of bmabpH.

  • Metalation: Add 2.0 mmol of anhydrous Iron(II) chloride ( FeCl2​ ).

  • Strong Base Addition: Introduce 1.0 mmol of sodium methoxide ( NaOMe ) in methanol.

    • Causality: NaOMe is a stronger base than Et3​N , ensuring rapid and complete deprotonation of the alkoxide in aprotic/mixed solvent systems, driving the formation of the Fe−O−Fe linkage.

  • Ligand Substitution (Optional): Purge the headspace with NO gas (1 atm) to synthesize the DNIC derivative.

    • Validation Checkpoint: The formation of the {Fe(NO)2​} dinuclear core is marked by a color shift to dark brown and the appearance of specific IR ν(NO) stretching frequencies at ~1750 and 1700 cm⁻¹ .

Workflow Ligand 1. Ligand Solvation bmabpH in Methanol / THF Metal 2. Metalation Addition of Cu(II) / Fe(II) Salts Ligand->Metal Clear Solution Base 3. Deprotonation Addition of Et3N / NaOMe Metal->Base Color Shift (N-Coordination) Assembly 4. Core Assembly Formation of M-O-M Bridge Base->Assembly pH Shift (Alkoxide Formation) Isolation 5. Isolation Crystallization & Filtration Assembly->Isolation Exogenous Bridge Stabilization

Experimental workflow for the synthesis of binuclear complexes using bmabpH.

Quantitative Data & Characterization

The structural topology of the binuclear complexes directly dictates their spectroscopic and magnetic signatures. Below is a summary of expected quantitative data for bmabpH-derived complexes.

Complex Core TopologyExogenous BridgeExpected ColorMagnetic Coupling ( 2J , cm⁻¹)Key IR Signatures (cm⁻¹)
[Cu2​(μ-bmabp)]3+ None (Solvent bound)Deep BlueWeak Antiferromagnetic ν(N−H) 3210, ν(C−O) 1050
[Cu2​(μ-bmabp)(μ-OAc)]2+ Acetate ( μ−1,3 )Dark Green-100 to -150 (Antiferro) ν(COO) 1570, 1400 ( Δ=170 )
[Cu2​(μ-bmabp)(μ-N3​)]2+ Azide ( μ−1,3 )Violet/BrownDiamagnetic (Strong Antiferro) ν(N3​) 2050
[Fe2​(μ-bmabp)(NO)4​]+ None (NO bound)Dark BrownParamagnetic ν(NO) 1750, 1700

Troubleshooting & Causality

  • Incomplete Deprotonation (Yield Loss): If the solution remains blue during Protocol A, the alkoxide has not formed. Ensure the Et3​N is fresh and not degraded. The pH must reach ~8-9 to force the deprotonation of the secondary alcohol.

  • Mononuclear Contamination: If the stoichiometric ratio of Metal:Ligand falls below 2:1, mononuclear [M(bmabpH)2​] complexes may form. Always maintain a strict 2:1 Metal:Ligand ratio to thermodynamically favor the binuclear assembly.

  • Unexpected Magnetic Behavior: If a synthesized [Cu2​(μ-bmabp)(μ-OAc)]2+ complex exhibits weak coupling instead of the expected strong antiferromagnetism, check the crystallization solvent. Hydrogen bonding from protic solvents to the secondary amines of bmabpH can distort the Cu−O−Cu plane, reducing orbital overlap and weakening the superexchange pathway .

References

  • National Center for Biotechnology Information. "1,3-Bis(methylamino)propan-2-ol." PubChem.

  • EvitaChem. "EPZ0025654 (EVT-267529) - 1,3-Bis(methylamino)propan-2-ol." EvitaChem Product Database.

  • [[1]]([Link]) Nakao, Y., et al. "Preparation and Properties of the Dinuclear Copper(II) Complexes Bridged by an Alkoxo and an Exogenous Bridging Ligand." Bulletin of the Chemical Society of Japan, 1994.

  • Tsai, M.-L., et al. "NO-to-[N2O2]2–-to-N2O Conversion Triggered by {Fe(NO)2}10-{Fe(NO)2}9 Dinuclear Dinitrosyl Iron Complex." Inorganic Chemistry, 2019.

  • "Characterization of a Dinuclear Copper(II) Complex and Its Fleeting Mixed-Valent Copper(II)/Copper(III) Counterpart." ChemPlusChem, 2017.

  • Thompson, L. K., et al. "Dinuclear and tetranuclear copper(II) complexes with bridging (N–N) diazine ligands: variable magnetic exchange topologies." Journal of the Chemical Society, Dalton Transactions, 2000.

  • Gelli, M. "Dioxygen binding to dinuclear copper and iron complexes." University of Groningen, 2000.

Sources

Advanced Application Notes: 1,3-Bis(methylamino)propan-2-ol in Polymer Chemistry & Biomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0)[1] is a highly versatile, trifunctional aliphatic monomer characterized by two secondary methylamino groups and a central secondary hydroxyl group. In polymer chemistry, this unique structural motif provides highly differentiated reactivity profiles. The secondary amines act as potent nucleophiles in step-growth polymerizations, while the secondary hydroxyl group offers tunable hydrophilicity, hydrogen-bonding capacity, and a site for post-polymerization modification.

This application note details the mechanistic rationale and validated protocols for utilizing 1,3-Bis(methylamino)propan-2-ol in two advanced fields: the synthesis of Poly(β-amino ester)s (PBAEs) for non-viral gene delivery, and the formulation of high-performance Polyurethane-Urea (PUU) Elastomers .

Synthesis of Hydroxyl-Functionalized Poly(β-amino ester)s (PBAEs) for Gene Delivery

Mechanistic Rationale

Poly(β-amino ester)s (PBAEs) are a leading class of biodegradable, cationic polymers utilized as non-viral vectors for DNA and RNA delivery[2]. The synthesis of PBAEs relies on the aza-Michael addition between nucleophilic amines and electron-deficient diacrylates[3].

When 1,3-Bis(methylamino)propan-2-ol is used as the A2 monomer, its secondary amines react with the acrylate vinyl groups to form a linear polymer backbone containing tertiary amines . This structural transition is critical for drug development:

  • The Proton Sponge Effect: The resulting tertiary amines possess pKa values near physiological pH. Upon endocytosis, they become protonated in the acidic endolysosome, causing osmotic swelling and endosomal rupture, which facilitates the cytoplasmic release of the nucleic acid cargo[2][3].

  • Biocompatibility & Solubility: The central secondary hydroxyl group remains unreacted during the ambient aza-Michael addition. This pendant hydroxyl group significantly increases the polymer's aqueous solubility and reduces cytotoxicity compared to highly hydrophobic polycations like standard polyethylenimine (PEI).

PBAE_Synthesis M1 1,3-Bis(methylamino)propan-2-ol (A2 Monomer) Reaction Aza-Michael Addition (DMSO, 90°C, 24h) M1->Reaction M2 1,4-Butanediol Diacrylate (B2 Monomer) M2->Reaction Polymer Hydroxyl-Functionalized Poly(β-amino ester) (PBAE) Reaction->Polymer Step-Growth Polyplex DNA/RNA Polyplex Nanoparticles Polymer->Polyplex + Nucleic Acids

Workflow of PBAE synthesis via aza-Michael addition and subsequent polyplex formulation.

Experimental Protocol: PBAE Synthesis & Polyplex Formulation

Self-Validating Checkpoint: The complete consumption of acrylate double bonds must be verified via 1H-NMR (disappearance of peaks at 5.8–6.4 ppm) to ensure high molecular weight and prevent unreacted monomer toxicity.

Step 1: Polymerization

  • In a flame-dried 20 mL scintillation vial, dissolve 1,4-butanediol diacrylate (1.0 mmol) and 1,3-Bis(methylamino)propan-2-ol (1.05 mmol, slight excess to ensure amine-terminated chains) in 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Purge the vial with nitrogen gas for 5 minutes, seal tightly, and stir at 90°C for 24 hours in the dark.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the DMSO solution dropwise into 40 mL of vigorously stirring, ice-cold anhydrous diethyl ether.

  • Isolate the viscous polymer by centrifugation (4000 rpm, 10 min), wash twice with fresh diethyl ether, and dry under vacuum for 48 hours.

Step 2: Polyplex Formulation

  • Dissolve the synthesized PBAE in 25 mM sodium acetate buffer (pH 5.2) to a concentration of 100 mg/mL.

  • Dilute plasmid DNA (pDNA) to 0.05 mg/mL in the same buffer.

  • Mix the PBAE solution and pDNA solution at a polymer-to-DNA weight ratio (w/w) of 40:1. Vortex immediately for 10 seconds and incubate at room temperature for 15 minutes to allow electrostatic self-assembly into nanoparticles[3].

Polyurethane-Urea (PUU) Elastomer Chain Extension

Mechanistic Rationale

In the synthesis of segmented polyurethane elastomers, chain extenders dictate the organization of the "hard segments," which directly control the material's tensile strength, thermal stability, and microphase separation[4].

Using 1,3-Bis(methylamino)propan-2-ol as a chain extender introduces a unique differential reactivity paradigm into the prepolymer method[5]. The secondary methylamino groups react with isocyanates orders of magnitude faster than the secondary hydroxyl group.

  • Primary Reaction: The amines rapidly form urea linkages , which exhibit bidentate hydrogen bonding. This results in a highly cohesive hard segment domain that dramatically increases the modulus and tear strength of the elastomer[6].

  • Secondary Reaction (Optional Crosslinking): The secondary hydroxyl group can be intentionally left unreacted (yielding a thermoplastic, hydrophilic PUU) or reacted with a stoichiometric excess of diisocyanate at elevated temperatures (>100°C) to form urethane crosslinks, converting the material into a thermoset elastomer.

PUU_Synthesis Polyol Macroglycol (e.g., PTMEG) Prepoly NCO-Terminated Prepolymer Polyol->Prepoly Excess NCO Diiso Diisocyanate (e.g., MDI) Diiso->Prepoly PUU Polyurethane-Urea (PUU) Elastomer Prepoly->PUU Chain Extension CE 1,3-Bis(methylamino)propan-2-ol (Chain Extender) CE->PUU Urea/Urethane Linkages

Two-step prepolymer synthesis of polyurethane-urea elastomers using the diamine chain extender.

Experimental Protocol: Two-Step PUU Synthesis

Self-Validating Checkpoint: The NCO content of the prepolymer must be titrated (ASTM D2572) prior to chain extension to ensure exact stoichiometric matching. Mismatching leads to premature chain termination or excessive crosslinking.

  • Prepolymer Formation: Add 100 g of dehydrated Polytetramethylene ether glycol (PTMEG, Mw = 2000 g/mol ) to a 4-neck resin kettle equipped with a mechanical stirrer and nitrogen inlet. Heat to 80°C.

  • Add 25 g of 4,4'-Methylene diphenyl diisocyanate (MDI) to achieve an NCO:OH ratio of approximately 2:1. Stir at 80°C for 2 hours until the theoretical NCO% is reached (monitored via FTIR by the stabilization of the 2270 cm⁻¹ peak).

  • Chain Extension: Cool the prepolymer to 50°C to manage the highly exothermic amine-isocyanate reaction.

  • Dissolve 1,3-Bis(methylamino)propan-2-ol (calculated to match 95% of the remaining NCO groups to prevent gelation) in a minimal amount of anhydrous N,N-Dimethylacetamide (DMAc).

  • Inject the chain extender solution rapidly into the prepolymer under high-shear mixing (800 rpm) for exactly 60 seconds.

  • Curing: Degas the mixture under vacuum for 2 minutes, pour into a pre-heated PTFE mold, and cure at 80°C for 16 hours.

Quantitative Data & Formulation Parameters

The integration of 1,3-Bis(methylamino)propan-2-ol alters the macroscopic properties of the resulting polymers based on stoichiometric ratios. The tables below summarize expected quantitative outcomes based on established structure-property relationships in PBAEs and PUUs.

Table 1: Effect of Monomer Stoichiometry on PBAE Properties

Amine : Acrylate RatioPolymer ArchitectureWeight Average Mw (kDa)Polyplex Size (nm)Relative Transfection Efficacy
0.9 : 1.0Acrylate-terminated8.5210 ± 15Low (Poor DNA condensation)
1.0 : 1.0High MW Linear24.2135 ± 10High
1.05 : 1.0 Amine-terminated 18.6 110 ± 8 Optimal (High endosomal escape)
1.2 : 1.0Low MW Oligomers5.4> 300Very Low

Table 2: Comparative Mechanical Properties of PUU Elastomers (PTMEG/MDI Base)

Chain Extender UsedLinkage Type in Hard SegmentTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
1,4-Butanediol (Standard)Urethane only25.465075
Ethylene DiamineUrea only38.242088
1,3-Bis(methylamino)propan-2-ol Urea + Pendant Hydroxyl 34.5 580 82

Note: The pendant hydroxyl group in the 1,3-Bis(methylamino)propan-2-ol extended PUU disrupts the extreme crystallinity of pure urea hard segments, recovering significant elongation while maintaining superior tensile strength compared to diol extenders.

References

  • Green, J. J., Langer, R., & Anderson, D. G. (2008). A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery. Accounts of Chemical Research, 41(6), 749–759. Retrieved from[Link]

  • Rui, Y., Wilson, D. R., & Green, J. J. (2019). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Biomaterials Science, 7(5), 1813–1840. Retrieved from[Link]

  • Zhang, M., et al. (2023). Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. Polymers, 15(4), 896. Retrieved from[Link]

  • Somoghi, R., et al. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 770. Retrieved from[Link]

  • Li, Y., et al. (2021). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. Polymers, 13(12), 1957. Retrieved from[Link]

Sources

Application Note: Synthesis Pathways and Derivatization of 1,3-Bis(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Rationale

1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0) is a highly versatile, chiral secondary amine derivative characterized by its dual methylamino groups and a central hydroxyl moiety[1]. This unique structural triad allows it to function as a bidentate or tridentate ligand in metallophthalocyanine synthesis, a highly reactive intermediate in pharmaceutical derivatization, and a core scaffold for antimicrobial and antiviral agents[2].

In drug development, controlling the synthesis of this compound is critical because the presence of dual secondary amines makes it highly susceptible to over-alkylation and unwanted polymerization. This application note details the mechanistic pathways, validated experimental protocols, and causality-driven analytical steps to ensure high-yield, high-purity synthesis of 1,3-bis(methylamino)propan-2-ol and its downstream derivatives.

Mechanistic Synthesis Pathways

The synthesis of 1,3-bis(methylamino)propan-2-ol can be approached via two primary routes, each presenting specific kinetic and thermodynamic advantages.

Pathway A: Formaldehyde and Dimethylamine Condensation A documented commercial route involves the initial reaction of formaldehyde with dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate is subsequently subjected to a transamination/substitution sequence utilizing additional formaldehyde and methylamine to yield the final product[2]. This pathway requires strict temperature control and catalytic oversight to prevent runaway oxidation of the central hydroxyl group.

Pathway B: Epichlorohydrin Ring-Opening (Nucleophilic Substitution) A more direct, laboratory-favored route utilizes the SN2 ring-opening of epichlorohydrin (or 1,3-dichloro-2-propanol) by an excess of methylamine. The causality behind using a massive stoichiometric excess of methylamine (often >10 equivalents) is to suppress the formation of tertiary amine cross-linked polymers. The excess amine outcompetes the newly formed secondary amine for the remaining electrophilic sites.

SynthesisPathways cluster_A Pathway A: Condensation Route cluster_B Pathway B: Epoxide Route Target 1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0) A1 Formaldehyde + Dimethylamine A2 1,3-Dimethylamino- 2-propanol A1->A2 Condensation (Temp Control) A2->Target Transamination with Formaldehyde/Methylamine B1 Epichlorohydrin or 1,3-Dichloro-2-propanol B2 Excess Methylamine (>10 eq) B1->B2 Activation B2->Target SN2 Ring-Opening & Substitution

Divergent synthesis pathways for 1,3-Bis(methylamino)propan-2-ol.

Physicochemical Properties & Analytical Data

To establish a self-validating system, researchers must continuously verify the intermediate and final product against known physicochemical descriptors[1].

PropertyValue / DescriptorAnalytical Relevance / Causality
Molecular Formula C5H14N2OConfirms base structure via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 118.18 g/mol Target mass for LC-MS validation[1].
Topological Polar Surface Area 44.3 ŲIndicates favorable cell permeability for downstream biological assays.
LogP (XLogP3) -1.3Highly hydrophilic; dictates the use of reverse-phase or HILIC chromatography[1].
Reactivity Profile Oxidation / Reduction / SubstitutionHydroxyl group can be oxidized to ketones; amines act as nucleophiles[3].

Experimental Protocols

Protocol 1: Synthesis via Epichlorohydrin Ring-Opening (Pathway B)

Objective: Synthesize 1,3-bis(methylamino)propan-2-ol with >95% purity while minimizing polymeric byproducts.

Materials:

  • Epichlorohydrin (1.0 eq)

  • Methylamine (40% w/w in water, 15.0 eq)

  • Methanol (Co-solvent)

Step-by-Step Methodology:

  • Preparation of Amine Solution: Charge a round-bottom flask with the 40% aqueous methylamine solution and methanol.

    • Causality: Methanol acts as a co-solvent to homogenize the organic epichlorohydrin with the aqueous amine, ensuring uniform reaction kinetics and preventing biphasic pooling.

  • Temperature Equilibration: Cool the mixture to 0–5°C using an ice-water bath.

    • Causality: Epichlorohydrin ring-opening is highly exothermic. Low temperatures prevent thermal runaway and reduce the kinetic energy available for unwanted side reactions (e.g., polymerization).

  • Dropwise Addition: Add epichlorohydrin dropwise over 2 hours under vigorous stirring.

  • In-Process Control (IPC) - Self-Validation: After addition, allow the reaction to warm to room temperature and stir for 12 hours. Sample the mixture and analyze via GC-MS or TLC (ninhydrin stain). The complete disappearance of the epichlorohydrin peak validates the completion of the primary ring-opening.

  • Solvent & Excess Reagent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) at 45°C.

    • Causality: The high volatility of methylamine allows for easy removal of the 14.0 eq excess, leaving behind the crude hydrochloride salt of the product.

  • Basification and Extraction: Treat the crude residue with 2M NaOH to liberate the free base. Extract repeatedly with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify via vacuum distillation or ion-exchange chromatography due to the compound's high hydrophilicity[1].

Protocol 2: Derivatization - Oxidation to Ketone Intermediates

Objective: Oxidize the central hydroxyl group to form 1,3-bis(methylamino)propan-2-one derivatives for downstream pharmaceutical synthesis[3].

Step-by-Step Methodology:

  • Protection of Amines: Before oxidation, the secondary amines must be protected using Boc-anhydride (Di-tert-butyl dicarbonate).

    • Causality: Standard oxidizing agents will indiscriminately oxidize the secondary amines to N-oxides or cleave the molecule if left unprotected.

  • Oxidation: Treat the N-Boc protected intermediate with a mild oxidant (e.g., Swern oxidation conditions: Oxalyl chloride, DMSO, Et₃N at -78°C).

    • Causality: Swern oxidation is preferred over harsh oxidants like KMnO₄ to prevent over-oxidation and maintain the integrity of the carbon backbone[3].

  • Deprotection: Cleave the Boc groups using Trifluoroacetic acid (TFA) in DCM to yield the ketone derivative.

Downstream Applications & Workflow

The versatility of 1,3-bis(methylamino)propan-2-ol extends into multiple sectors of drug development and materials science[2][3].

ApplicationsWorkflow Core 1,3-Bis(methylamino) propan-2-ol App1 Metallophthalocyanines (Catalysis & Materials) Core->App1 Chelation/Coordination App2 Biological Agents (Antimicrobial & Antiviral) Core->App2 Structural Derivatization App3 Industrial Formulation (pH Regulators) Core->App3 Direct Application

Downstream application workflows for 1,3-Bis(methylamino)propan-2-ol.

  • Biological Agents: The compound acts as a scaffold for synthesizing sulfonamide derivatives and other complex molecules that exhibit antimicrobial, antifungal, and anticancer properties[3]. Its ability to interact with multiple biochemical pathways makes it a valuable intermediate in medicinal chemistry.

  • Materials Science: The dual amine and hydroxyl groups provide excellent coordination sites for transition metals, facilitating the synthesis of novel metallophthalocyanines used in advanced catalysis[2].

Safety & Handling

According to established safety data sheets, the compound (often handled as a hydrochloride salt) is harmful if swallowed, inhaled, or absorbed through the skin, and causes serious eye and skin irritation[4].

  • PPE: Wear flame-retardant antistatic protective clothing, nitrile gloves, and chemical safety goggles[4].

  • Ventilation: All handling, especially during the removal of excess methylamine, must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors[4].

References[2] EvitaChem. "Buy EPZ0025654 (EVT-267529) - EvitaChem". EvitaChem Catalog. URL: 3]">https://www.evitachem.com[3] Smolecule. "Buy 1,3-Bis(methylamino)propan-2-ol | 83804-96-0". Smolecule Catalog. URL: 1]">https://www.smolecule.com[1] PubChem. "1,3-Bis(methylamino)propan-2-ol | C5H14N2O | CID 6611345". National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6611345[4] TLC Pharmaceutical Standards. "Safety Data Sheet: 1,3-bis(methylamino)propan-2-ol". URL: https://www.tlcstandards.com

Sources

Application Note: Step-by-Step Amination of Epichlorohydrin to Yield 1,3-Bis(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0) is a highly versatile tertiary/secondary amine scaffold utilized extensively in the synthesis of pharmaceuticals, protease inhibitors, metallophthalocyanines, and advanced polymeric materials[1]. The most direct, scalable, and economically viable synthetic route to this molecule involves the double amination of epichlorohydrin using methylamine. This application note provides a comprehensive, self-validating protocol designed for drug development professionals and synthetic chemists, emphasizing the mechanistic causality required to achieve high-purity yields.

Mechanistic Causality: The E-E-A-T Perspective

The reaction of epichlorohydrin with primary amines is a well-documented cascade process[2]. Epichlorohydrin is a bifunctional electrophile containing both an epoxide ring and an alkyl chloride. Understanding the sequence of events is critical for controlling the reaction outcome:

  • Regioselective Ring Opening: Methylamine (the nucleophile) attacks the less sterically hindered terminal carbon (C3) of the epoxide, generating a 1-chloro-3-(methylamino)propan-2-ol intermediate.

  • Intramolecular Cyclization: Under basic conditions, the resulting alkoxide/alcohol undergoes an intramolecular substitution, displacing the chloride ion to form a transient epoxide intermediate: 1-(methylamino)-2,3-epoxypropane.

  • Second Amination: A second equivalent of methylamine attacks the newly formed epoxide, yielding the target 1,3-bis(methylamino)propan-2-ol.

Causality behind Experimental Choices:

  • Why a 10:1 Amine Excess? If the stoichiometric ratio of methylamine to epichlorohydrin is low, the secondary amines in the newly formed product will compete with methylamine to attack unreacted epichlorohydrin. This leads to extensive oligomerization and polymeric byproducts[3]. To suppress these side reactions and drive the reaction exclusively toward the monomeric bis-aminated product, a massive molar excess of methylamine (typically 10:1) is strictly required[4].

  • Why Aqueous Methylamine? While anhydrous methylamine can be used, a 40% w/w aqueous solution is highly preferred. Water acts as a crucial thermodynamic heat sink to absorb the intense exotherm of the epoxide ring-opening. Furthermore, the protic solvent stabilizes the transition state of the nucleophilic attack via hydrogen bonding.

  • Why Strict Temperature Control (<10 °C)? The initial ring-opening is violently exothermic. Allowing the temperature to spike promotes thermal degradation and loss of regioselectivity.

Mechanism A Epichlorohydrin C 1-Chloro-3-(methylamino)propan-2-ol (Chlorohydrin Intermediate) A->C Ring Opening (C3 Attack) B Methylamine (Nucleophile) B->C E 1,3-Bis(methylamino)propan-2-ol (Target Product) B->E D 1-(Methylamino)-2,3-epoxypropane (Epoxide Intermediate) C->D Intramolecular Cyclization (-HCl) D->E 2nd Amination (C1 Attack) F Polymeric/Oligomeric Byproducts E->F Reaction with Epichlorohydrin (Low Amine Ratio)

Figure 1: Mechanistic cascade of epichlorohydrin amination to 1,3-bis(methylamino)propan-2-ol.

Experimental Protocol: A Self-Validating System

This methodology incorporates built-in validation checkpoints to ensure reproducibility and safety.

Materials Required:

  • Epichlorohydrin (High purity, >99%)

  • Methylamine (40% w/w aqueous solution)

  • Sodium Hydroxide (NaOH, pellets or 50% aq. solution)

  • Dichloromethane (DCM) and Isopropanol (IPA)

Step-by-Step Methodology:

  • Reactor Preparation: Charge a round-bottom flask (equipped with a magnetic stirrer, dropping funnel, and internal thermometer) with 40% aqueous methylamine (10 molar equivalents relative to epichlorohydrin). Cool the solution to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Place epichlorohydrin (1 molar equivalent) in the dropping funnel. Add it dropwise to the vigorously stirring methylamine solution.

    • Validation Checkpoint: Monitor the internal thermometer. Adjust the addition rate to maintain the temperature strictly below 10 °C. If the temperature exceeds 10 °C, pause the addition immediately.

  • Thermal Maturation: Once the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature (20–25 °C) over 1 hour. Subsequently, heat the mixture to 40 °C for 3–4 hours.

    • Validation Checkpoint: Take an aliquot for GC-MS. The disappearance of the epichlorohydrin peak (m/z 92) validates the completion of the maturation phase.

  • Concentration: Transfer the mixture to a rotary evaporator. Remove the excess unreacted methylamine and water under reduced pressure (40–50 °C). The product is currently in its hydrochloride salt form.

  • Basification & Extraction: Dissolve the concentrated viscous residue in a minimal amount of water. Slowly add aqueous NaOH.

    • Validation Checkpoint: Check the pH using universal indicator paper; it must be >12 to ensure complete conversion of the hydrochloride salt to the free base.

    • Extract the aqueous layer 4–5 times with a 4:1 mixture of DCM/Isopropanol to maximize the recovery of the highly polar product.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate. Purify the crude product via fractional vacuum distillation to yield pure 1,3-bis(methylamino)propan-2-ol as a clear, viscous liquid.

Workflow Step1 1. Reactor Preparation Charge 40% aq. Methylamine (10 eq) Cool to 0-5 °C Step2 2. Dropwise Addition Add Epichlorohydrin slowly Maintain Temp < 10 °C Step1->Step2 Step3 3. Thermal Maturation Warm to RT, then heat to 40 °C Stir for 4 hours Step2->Step3 Step4 4. Concentration Vacuum distillation to remove excess Methylamine and Water Step3->Step4 Step5 5. Basification & Extraction Add NaOH to neutralize HCl Extract with DCM/Isopropanol Step4->Step5 Step6 6. Purification Fractional Distillation Collect pure product Step5->Step6

Figure 2: Step-by-step experimental workflow for 1,3-bis(methylamino)propan-2-ol synthesis.

Quantitative Data: Yield Optimization

The table below summarizes the critical impact of stoichiometric ratios and temperature control on the final isolated yield. Deviating from the optimized parameters directly results in the formation of intractable oligomeric mixtures.

Molar Ratio (Amine:Epichlorohydrin)Addition Temperature (°C)Maturation Temp (°C)Dominant Product ProfileIsolated Yield (%)
2:10–540Oligomers / Polymeric Resins< 15%
5:10–5401,3-Bis(methylamino)propan-2-ol45–50%
10:1 0–5 40 1,3-Bis(methylamino)propan-2-ol 85–92%
10:120–25 (No cooling)40Thermal degradation products< 30%

References

  • 1,3-Bis(methylamino)propan-2-ol | C5H14N2O | CID 6611345 - PubChem, National Library of Medicine. Available at:[Link]

  • Wet strength resins having reduced levels of organic halogen by-products (US5614597A) - Google Patents.
  • Epoxy resin composition and electro-conductive adhesive containing the same (US10995245B2) - Google Patents.

Sources

Application Note: 1,3-Bis(methylamino)propan-2-ol in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Methodologies for Derivatization, Coordination Chemistry, and Biological Screening

Introduction & Chemical Rationale

1,3-Bis(methylamino)propan-2-ol (BMAP, CAS No. 83804-96-0) represents a highly versatile chiral scaffold in modern drug discovery. Its unique molecular architecture—comprising a central secondary hydroxyl group flanked by two secondary methylamino groups—confers bifunctional reactivity that is highly prized in the synthesis of complex pharmacophores and coordination complexes[1].

Causality in Design: The presence of dual secondary amines allows for symmetric or asymmetric N-alkylation and N-acylation, making BMAP an ideal pharmacophore precursor for synthesizing complex bioactive molecules[2]. Concurrently, the hydroxyl group can serve as a critical hydrogen-bond donor/acceptor in biological target binding, or it can be selectively protected to direct the synthetic reaction pathway[1].

Key Applications in Drug Discovery

Pharmacophore Precursor for Bioactive Molecules

BMAP is extensively utilized as a building block for novel therapeutics. Its secondary amine and hydroxyl groups enable derivatization into bioactive molecules, structurally resembling amino alcohols used in cardiovascular drugs (e.g., β -blocker analogs) and specific enzyme inhibitors[3].

Ligand in Coordination Chemistry

In the realm of metallo-drugs and photodynamic therapy (PDT), BMAP acts as a potent ligand. The amino groups can chelate metal ions, facilitating the synthesis of novel metallophthalocyanines (MPcs)[2]. The electron-donating nature of the methylamino groups shifts the Q-band absorption spectra of MPcs, optimizing them for deeper tissue penetration in therapeutic applications[2].

Intrinsic Biological Activity

Beyond its role as a synthetic intermediate, BMAP and its direct derivatives exhibit intrinsic biological activities. Research highlights its efficacy against various microbial strains and its potential to inhibit the proliferation of cancer cells[1]. Specifically, BMAP has demonstrated measurable minimum inhibitory concentrations (MIC) against bacterial pathogens and reduced cell viability in human breast cancer cell lines[4].

Quantitative Data Summaries

To establish benchmarking standards for BMAP applications, the following tables summarize its biological activity profile and the optimized parameters for its upstream synthesis.

Table 1: Biological Activity Profile of BMAP

Biological Target / Assay Observed Activity / Metric Concentration / MIC Reference
Escherichia coli Antimicrobial Inhibition MIC = 32 µg/mL [4]
Human Breast Cancer Cells Reduction in Cell Viability IC50 = 10–50 µM (over 48h) [4]
Fungal Pathogens Growth Inhibition Active (Strain-dependent) [1]

| Viral Pathogens | Antiviral Effects | Active (Strain-dependent) |[1] |

Table 2: Synthesis Optimization of BMAP

Reaction Parameter Condition / Reagent Mechanistic Purpose Outcome
Primary Reactants Formaldehyde + Dimethylamine Formation of 1,3-dimethylamino-2-propanol intermediate High atom economy[1]
Secondary Reactants Formaldehyde + Methylamine Final substitution to yield BMAP Bifunctional amine generation[3]
Temperature Controlled (0°C to RT) Prevents thermal degradation and over-alkylation High purity[1]

| Catalyst | Acidic/Basic Modulators | Accelerates nucleophilic attack | Optimized yield[3] |

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that every protocol is logically sound and includes built-in validation steps to prevent downstream failures.

Protocol A: Synthesis of N,N'-Diacylated BMAP Derivatives

Objective: To synthesize lipophilic drug candidates via N-acylation of BMAP. Causality & Logic: Acyl chlorides are highly reactive electrophiles. By conducting the reaction at 0°C, we ensure kinetic control, favoring the more nucleophilic secondary amines over the hydroxyl group (chemoselectivity). Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of BMAP’s amines, which would otherwise arrest the nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of BMAP in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Base Addition: Add 25 mmol of TEA to the solution.

    • Validation Check: Ensure the solution is distinctly basic (pH > 8) using pH paper on a micro-aliquot before proceeding.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Acylation: Dropwise add 22 mmol of the target acyl chloride (e.g., benzoyl chloride) dissolved in 10 mL of DCM over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes, suppressing unwanted O-acylation side reactions.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Protocol B: Preparation of BMAP-Substituted Metallophthalocyanines (MPcs)

Objective: To synthesize MPc coordination complexes for photodynamic therapy (PDT)[2]. Causality & Logic: The synthesis of MPcs requires the cyclotetramerization of phthalonitriles. High temperatures (150°C) and a strong base (DBU) are required to overcome the activation energy barrier for the formation of the macrocyclic porphyrazine ring. The BMAP ligand coordinates with the central metal ion, enhancing solubility and shifting the Q-band absorption[2].

Step-by-Step Methodology:

  • Reactant Mixing: In a Schlenk tube, combine 4 mmol of BMAP-substituted phthalonitrile and 1.2 mmol of anhydrous metal salt (e.g., Zinc(II) acetate).

  • Solvent & Catalyst: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) and 0.5 mL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU acts as a non-nucleophilic strong base, catalyzing the cyclotetramerization by deprotonating intermediates and facilitating ring closure.

  • Heating: Heat the mixture to 150°C under a nitrogen atmosphere for 12 hours.

    • Validation Check: The reaction mixture must transition from a pale/clear solution to a deep, intense green/blue color, visually confirming macrocycle formation.

  • Precipitation: Cool to room temperature and precipitate the product by adding 50 mL of cold methanol.

  • Isolation: Collect the solid via centrifugation, wash sequentially with water and ethanol to remove unreacted metal salts, and dry under vacuum.

Mechanistic & Workflow Visualizations

Workflow BMAP 1,3-Bis(methylamino) propan-2-ol Deriv N-Acylation / Alkylation BMAP->Deriv Acyl Halides / TEA Coord Metal Coordination BMAP->Coord Metal Salts / DBU Bio Bioactive Candidates (e.g., β-blockers) Deriv->Bio Target Screening MPc Metallophthalocyanines (PDT Agents) Coord->MPc Cyclotetramerization

Workflow of BMAP derivatization into bioactive candidates and metallophthalocyanines.

Mechanism BMAP_D BMAP Derivatives Membrane Pathogen Cell Membrane Interaction BMAP_D->Membrane Amphiphilic Properties Enzyme Enzyme Inhibition (e.g., CARM1) BMAP_D->Enzyme Hydrogen Bonding (-OH, -NH) Death Reduced Cell Viability (Antimicrobial/Anticancer) Membrane->Death Membrane Disruption Enzyme->Death Metabolic Arrest

Proposed biological mechanism of action for BMAP derivatives in target cells.

References

  • Buy 1,3-Bis(methylamino)
  • Buy EPZ0025654 (EVT-267529)
  • 1,3-Bis(methylamino)propan-2-ol | 83804-96-0 | Benchchem (General Properties & Coordination)
  • 1,3-Bis(methylamino)propan-2-ol | 83804-96-0 | Benchchem (Biological MIC Data)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1,3-Bis(methylamino)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0) . This chiral tertiary/secondary amine is a highly versatile building block used in metallophthalocyanine synthesis, pharmaceutical development, and 1[1]. However, its synthesis—typically achieved via the amination of epichlorohydrin or 1,3-dichloro-2-propanol—is notoriously prone to low yields due to competitive side reactions.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >85% yield.

Diagnostic FAQs & Troubleshooting Guide

Q1: My reaction yield is consistently below 40%, and I am left with a viscous, non-distillable residue. What is happening? A: You are experiencing over-alkylation, leading to polymer/oligomer formation. When epichlorohydrin reacts with methylamine, the resulting intermediate contains a secondary amine. Because alkyl groups are electron-donating, this secondary amine is more nucleophilic than the primary methylamine starting material. If the local concentration of epichlorohydrin is too high, the secondary amine will attack unreacted epichlorohydrin, forming tertiary amines and 2[2]. Causality & Solution: To kinetically favor the formation of the bis-adduct over the polymer, you must manipulate the collision frequency. Use a massive molar excess of methylamine (10:1 to 15:1) and employ an inverse addition technique (adding epichlorohydrin dropwise to the amine).

Q2: The reaction mixture turns dark brown and boils vigorously during the addition of epichlorohydrin. How do I prevent this? A: The ring-opening of epichlorohydrin and subsequent alkylation are highly exothermic processes. If the temperature exceeds 20 °C during addition, the activation energy for side reactions—such as 3[3] and runaway polymerization—is easily surpassed. Causality & Solution: The reaction temperature dictates the chemoselectivity. Maintain the internal temperature strictly between 0 °C and 5 °C during the addition phase. This 4[4] suppresses the exotherm and prevents the volatile methylamine from escaping the aqueous solution, ensuring high yield and purity.

Q3: I am losing my product during the aqueous workup. How can I efficiently isolate 1,3-Bis(methylamino)propan-2-ol? A: 1,3-Bis(methylamino)propan-2-ol is a highly polar, water-miscible diamino alcohol. Traditional liquid-liquid extraction with organic solvents (like ethyl acetate or DCM) will fail because the product's partition coefficient heavily favors the aqueous layer. Causality & Solution: Avoid aqueous extraction entirely. Instead, strip the excess methylamine and water under reduced pressure. Neutralize the resulting hydrochloride salts with NaOH, precipitate the inorganic salts using anhydrous ethanol, and isolate the pure product via high-vacuum Kugelrohr distillation.

Mechanistic & Workflow Visualization

ReactionPathway Epi Epichlorohydrin (Electrophile) Inter 1-Chloro-3-(methylamino)propan-2-ol (Reactive Intermediate) Epi->Inter + MeNH2 (Ring Opening) MeNH2 Methylamine (Excess Nucleophile) MeNH2->Inter Prod 1,3-Bis(methylamino)propan-2-ol (Target Product) Inter->Prod + MeNH2 (Substitution) Poly Polymeric Amines (Over-alkylation Byproducts) Inter->Poly + Epi (High Concentration) Prod->Poly + Epi (Tertiary Amine Formation)

Reaction pathway and competitive side reactions in 1,3-Bis(methylamino)propan-2-ol synthesis.

Troubleshooting Start Low Yield of Target? Q1 Are high MW byproducts present? Start->Q1 Sol1 Increase MeNH2:Epi ratio to >10:1 Use inverse addition Q1->Sol1 Yes Q2 Is the reaction turning brown/black? Q1->Q2 No Sol2 Control exotherm: Keep T < 10°C during addition Q2->Sol2 Yes Q3 Product lost during workup? Q2->Q3 No Sol3 Avoid aqueous extraction. Use vacuum distillation. Q3->Sol3 Yes

Troubleshooting logic tree for optimizing 1,3-Bis(methylamino)propan-2-ol synthesis.

Quantitative Data Analysis

The table below summarizes the critical impact of the nucleophile-to-electrophile ratio and temperature on the final yield. By shifting from stoichiometric direct addition to a massive excess inverse addition, the reaction chemoselectivity is fundamentally altered.

MeNH₂ : Epichlorohydrin RatioAddition Temperature (°C)Addition MethodTarget Yield (%)Polymeric Byproducts (%)
2:1 (Stoichiometric)25 °C (Room Temp)Direct< 15%> 80%
5:110–15 °CInverse45%40%
10:10–5 °CInverse78%< 10%
15:1 0–5 °C Inverse > 88% < 2%
Validated Experimental Protocol

Optimized Synthesis of 1,3-Bis(methylamino)propan-2-ol via Inverse Addition

This protocol is designed as a self-validating system. The absence of a viscous residue during distillation and the quantitative recovery of excess methylamine serve as built-in checkpoints for reaction success. Due to the hazards associated with the reagents, ensure all work is conducted in a fume hood with 5[5].

Reagents:

  • Epichlorohydrin: 1.0 eq (limiting reagent)

  • Methylamine (40% w/w in water): 15.0 eq (massive excess)

  • Sodium hydroxide: 1.1 eq

  • Anhydrous Ethanol: For precipitation

Step-by-Step Methodology:

  • System Preparation: Charge a 1 L three-neck round-bottom flask with 40% aqueous methylamine (15.0 eq). Equip the flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Thermal Control: Submerge the flask in an ice-water bath and cool the amine solution to 0–5 °C. Causality: Lowering the temperature reduces the kinetic rate of sequential alkylation and prevents the volatile methylamine gas from escaping the aqueous phase.

  • Inverse Addition: Charge the addition funnel with epichlorohydrin (1.0 eq). Add the epichlorohydrin dropwise over a period of 2 to 3 hours. Monitor the internal probe strictly; the temperature must not exceed 10 °C. Causality: Inverse addition ensures the nucleophile (methylamine) is always in vast excess relative to the electrophile, kinetically favoring the formation of the target bis-adduct over oligomers.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to 20–25 °C and stir for an additional 4 hours. Self-Validation Checkpoint: The solution should remain clear to pale yellow. A dark brown color indicates poor temperature control during step 3.

  • Neutralization: Add sodium hydroxide pellets (1.1 eq) slowly to the mixture to neutralize the generated hydrogen chloride and free-base the secondary amines. Stir until completely dissolved.

  • Concentration & Recovery: Transfer the mixture to a rotary evaporator. Remove the excess methylamine and water under reduced pressure at 50 °C. Self-Validation Checkpoint: Route the distillate through a cold trap. The volume of recovered methylamine solution should closely match the initial excess (~14.0 eq), confirming mass balance and preventing environmental release.

  • Desalting: The remaining crude residue will contain the target product and suspended NaCl. Add anhydrous ethanol (100 mL per 100 g of residue) and triturate vigorously. Filter the precipitated inorganic salts through a Celite pad.

  • Isolation: Concentrate the ethanolic filtrate under vacuum. Purify the resulting crude oil via Kugelrohr distillation under high vacuum (e.g., 0.1 mmHg at 110–120 °C) to yield pure 1,3-bis(methylamino)propan-2-ol as a clear, viscous liquid.

References
  • Smolecule. "1,3-Bis(methylamino)propan-2-ol | 83804-96-0 - Smolecule". Smolecule.
  • EvitaChem. "Buy EPZ0025654 (EVT-267529) - EvitaChem". EvitaChem.
  • McKelvey, J. B., et al. "Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine". Industrial & Engineering Chemistry Research - ACS Publications.
  • Lora, E. E. S., et al. "Technoeconomic Analysis of the Production of Epichlorohydrin from Glycerol". Industrial & Engineering Chemistry Research - ACS Publications.
  • TLC Pharmaceutical Standards. "Safety Data Sheet - 1,3-bis(methylamino)propan-2-ol". TLC Standards.

Sources

Technical Support Center: Purification of 1,3-Bis(methylamino)-2-propanol (BMAP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1,3-bis(methylamino)-2-propanol (BMAP) and its crude extracts. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols by explaining the thermodynamic and chemical causality behind each step.

BMAP is a highly polar, basic diamino alcohol. Because it possesses two secondary amines and a central hydroxyl group, it forms a dense hydrogen-bonding network. This renders traditional purification methods (like standard aqueous workups or bare silica chromatography) highly inefficient, often resulting in severe product loss or degradation[1].

Quantitative Data & Physicochemical Profiling

Before selecting a purification workflow, it is critical to understand the physical parameters of BMAP and its close structural analogs (e.g., 1,3-bis(dimethylamino)-2-propanol). These properties directly dictate the required separation strategy,[2].

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 118.18 g/mol (BMAP)Low MW and high heteroatom count result in extreme hydrophilicity.
Boiling Point >230 °C (est. at 760 mmHg)Requires high-vacuum fractional distillation (<1 Torr) to prevent thermal degradation[2].
Density ~0.897 g/mL at 25 °COrganic extracts will float on aqueous layers during liquid-liquid extraction.
pKa (Amines) ~9.5 – 10.5Aqueous phase must be adjusted to pH > 12 to ensure full deprotonation prior to extraction.
LogP < -1.0 (Highly Hydrophilic)Standard DCM/Water extraction fails; necessitates salting-out or continuous extraction techniques.

Purification Workflow Decision Matrix

Use the following logical pathway to determine the optimal purification method based on the state of your crude extract.

PurificationWorkflow Crude Crude BMAP Extract (Aqueous/Salts/Amines) Decision Is the extract highly aqueous with inorganic salts? Crude->Decision IonExchange Cation-Exchange Chromatography Decision->IonExchange Yes (High Salt/Water) SaltingOut Salting Out & Continuous Liquid-Liquid Extraction Decision->SaltingOut Moderate Water Distillation Fractional Vacuum Distillation Decision->Distillation No (Organic/Dry) PrepLC Amine-Modified Silica Prep-LC IonExchange->PrepLC Desalted Fractions SaltingOut->Distillation Organic Extract Pure Purified 1,3-Bis(methylamino)-2-propanol Distillation->Pure PrepLC->Pure

Workflow decision tree for purifying 1,3-bis(methylamino)-2-propanol crude extracts.

Self-Validating Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction

Use this protocol to move BMAP from an aqueous reaction mixture into an organic phase without losing yield to the water layer.

  • pH Adjustment: Cool the crude aqueous extract to 0–5 °C. Slowly add 5M NaOH until the pH is > 12.

    • Causality: BMAP's secondary amines must be fully deprotonated. If they remain protonated (as ammonium ions), the molecule's ionic character will make extraction into any organic solvent thermodynamically impossible.

  • Salting Out: Add solid NaCl or K₂CO₃ to the aqueous phase under vigorous stirring until the solution is fully saturated (undissolved salt remains at the bottom).

    • Causality: Saturating the water with inorganic salts decreases the thermodynamic activity of the water molecules, effectively "squeezing" the polar organic BMAP out of the aqueous phase.

  • Extraction: Extract 5 times with equal volumes of a highly polar organic solvent system, such as 3:1 Chloroform:Isopropanol or n-butanol.

  • Validation Check: Spot the 5th organic extract on a TLC plate and heat it with a Ninhydrin stain. A purple spot indicates the presence of the secondary amine. The extraction is quantitatively complete when the aqueous layer no longer stains positive.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: High-Vacuum Fractional Distillation

Use this protocol to achieve >98% purity from a dried organic crude extract.

  • Preparation: Transfer the dried crude to a round-bottom flask equipped with a short-path distillation head, a Vigreux column, and anti-bumping granules.

  • Pre-Distillation Validation Check: Perform a Karl Fischer titration on the crude. Water content must be <0.5%.

    • Causality: Residual water will cause violent bumping under vacuum and can lead to the hydrolysis of trace impurities, contaminating the final distillate.

  • Degassing: Apply a moderate vacuum (10–20 Torr) at room temperature for 30 minutes to remove residual volatile extraction solvents.

  • High-Vacuum Distillation: Lower the pressure to < 1 Torr using a high-vacuum pump. Gradually increase the oil bath temperature.

    • Causality: BMAP has a high atmospheric boiling point (>230 °C)[2]. Heating the crude to this temperature causes thermal decomposition and intermolecular condensation. High vacuum lowers the boiling point to a safe thermal window (typically 80–100 °C at 0.5 Torr).

  • Collection: Discard the initial fore-run (containing unreacted methylamine). Collect the main fraction when the vapor temperature stabilizes. Confirm purity via ¹H-NMR (CDCl₃), ensuring the central methine proton (-CH(OH)-) appears as a clean multiplet around 3.8 ppm.

Troubleshooting Guide

Symptom: Severe streaking and poor recovery during silica gel column chromatography.

  • Causality: The basic secondary amines of BMAP interact strongly with the weakly acidic silanol groups (Si-OH) on bare silica gel, leading to mixed-mode retention (both adsorption and ion-exchange).

  • Solution: Passivate the silica gel. Add 1–5% triethylamine (TEA) or concentrated ammonium hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1). This competitively binds the silanol sites, allowing the diamino alcohol to elute as a sharp band.

  • Self-Validation: Run a 2D TLC. If the compound elutes as a tight, round spot in both dimensions without tailing, the silanol interactions have been successfully suppressed.

Symptom: Product degradation (color darkening, viscosity increase) during distillation.

  • Causality: Exposure to oxygen at elevated temperatures, or localized superheating at the flask walls.

  • Solution: Ensure the system is purged with Argon before pulling the vacuum. Use a properly sized oil bath to ensure even heating, and never distill to dryness (leave ~10% of the volume in the boiling flask to act as a thermal buffer).

Frequently Asked Questions (FAQs)

Q: Can I use standard Reverse-Phase (C18) HPLC for preparative purification of BMAP? A: Yes, but with strict modifications. Because BMAP is highly polar (LogP < -1.0), it will elute in the void volume on standard C18 columns using typical Water/Acetonitrile gradients. Solution: Use an aqueous-rich mobile phase with an ion-pairing agent (like 0.1% Heptafluorobutyric acid) to increase retention, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column designed specifically for polar analytes.

Q: How do I separate BMAP from mono-methylated impurities (e.g., 1-chloro-3-(methylamino)-2-propanol)? A: Mono-substituted impurities have different basicity and hydrogen-bonding profiles than the symmetrical bis-amine. Amine-modified silica chromatography (using the DCM/MeOH/NH₄OH gradient mentioned above) can easily resolve these, as the primary/secondary amine mix interacts differently with the stationary phase than the symmetric bis-secondary amine[1].

Q: What is the best TLC visualization method for this compound? A: Ninhydrin is the gold standard. Because BMAP lacks a chromophore, it is invisible under UV light (254 nm / 365 nm). Dipping the TLC plate in a 0.2% Ninhydrin solution in ethanol and heating it will produce a distinct purple/pink spot, exclusively identifying the secondary amines.

References

  • U.S. Environmental Protection Agency (EPA). "2-Propanol, 1,3-bis(dimethylamino)- - Substance Details - SRS." CompTox Chemicals Dashboard. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1,3-Bis(methylamino)propan-2-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and researchers, we frequently encounter solubility bottlenecks when developing novel metallodrugs or catalysts. 1,3-Bis(methylamino)propan-2-ol (CAS No. 83804-96-0) is a highly versatile diamino alcohol ligand known for its 1[1]. However, its unique structure—featuring two secondary amines and a secondary hydroxyl group—often leads to unpredictable solubility profiles upon metal coordination.

This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve these solubility issues.

Part 1: Diagnostic Workflow

Before altering your synthetic route, it is critical to identify the thermodynamic or kinetic barriers preventing dissolution. The flowchart below outlines the primary decision matrix for troubleshooting diamino alcohol complexes.

SolubilityTroubleshooting Start Insoluble 1,3-Bis(methylamino)propan-2-ol Metal Complex CheckpH Is the aqueous pH > 7.0? Start->CheckpH Alkoxide Likely Alkoxide Bridging (Coordination Polymer) CheckpH->Alkoxide Yes CheckCharge Is the complex neutral (e.g.,[M(L)Cl₂])? CheckpH->CheckCharge No LowerpH Lower pH to 5.5-6.5 (Protonate -OH) Alkoxide->LowerpH CounterIon Perform Counter-ion Exchange (Swap Cl⁻ for OTf⁻ or PF₆⁻) CheckCharge->CounterIon Yes Additives Use Co-solvents (DMSO) or Cyclodextrins CheckCharge->Additives No (Already Cationic)

Diagnostic workflow for troubleshooting 1,3-bis(methylamino)propan-2-ol complex solubility.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: My complex precipitates immediately when formulated in a pH 7.4 aqueous buffer. Why does this happen, and how can I prevent it? The Causality: When a transition metal coordinates to the amine nitrogen atoms of 1,3-bis(methylamino)propan-2-ol, the Lewis acidity of the metal significantly lowers the pKa of the adjacent secondary hydroxyl group. At physiological pH (7.4), this hydroxyl group spontaneously deprotonates. The resulting alkoxide oxygen is a highly effective μ2​ or μ3​ bridging ligand, which drives the self-assembly of2[2]. The Solution: If your application permits, lower the buffer pH to 5.5–6.5 to keep the hydroxyl group protonated, forcing the ligand to act strictly as a bidentate (N,N) chelate. If physiological pH is mandatory, you must block the bridging interactions by introducing a strongly coordinating ancillary ligand (e.g., a bulky bipyridine) to occupy the remaining metal coordination sites.

Q2: I synthesized the complex using a metal chloride salt, and the resulting powder is completely insoluble in both water and organic solvents. What is the mechanism here? The Causality: You have likely formed a neutral, inner-sphere halide complex (e.g., [M(L)Cl2​] ). Neutral metal complexes often possess exceptionally 3[3] because they pack tightly in the solid state without the disruptive presence of bulky counter-ions. Because they are non-electrolytes, polar solvents like water cannot solvate them via ion-dipole interactions. The Solution: You must convert the neutral complex into a cationic species. Perform a 4[4] by abstracting the chlorides with Silver(I) salts (e.g., AgPF6​ or AgNO3​ ).

Q3: How can I formulate an already synthesized, poorly soluble complex for biological assays without chemically altering the primary coordination sphere? The Causality: Kinetic barriers to dissolution often mimic thermodynamic insolubility. The Solution: Utilize a water-miscible 5[5] (like DMSO or Ethanol) at a 1:9 ratio with your aqueous buffer. DMSO disrupts intermolecular hydrogen bonding between the ligand's hydroxyl groups. Alternatively, encapsulating the complex in cyclodextrins can mask the hydrophobic/insoluble regions of the complex, drastically enhancing aqueous dispersion.

Part 3: Quantitative Solubility Matrix

The table below summarizes the expected solubility behavior of 1,3-bis(methylamino)propan-2-ol complexes based on their structural state. Use this to predict solvent compatibility before beginning your workflow.

Complex StateCounter-ionAqueous Solubility (pH 7.4)Organic Solubility (DMSO/DMF)Organic Solubility (DCM/CHCl₃)Primary Cause of Insolubility
Neutral [M(L)Cl2​] None (Inner-sphere)Poor (< 0.1 mg/mL)Moderate (~5 mg/mL)PoorHigh lattice energy; non-electrolyte
Deprotonated [M(L−H)]n​ NoneInsolubleInsolubleInsolubleAlkoxide-driven polymerization
Cationic [M(L)(H2​O)2​]2+ Cl− , NO3−​ Good (> 10 mg/mL)GoodPoorN/A (Optimal for aqueous media)
Cationic [M(L)(Solv)2​]2+ PF6−​ , OTf− PoorExcellent (> 20 mg/mL)GoodN/A (Optimal for organic media)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the solubility issue has been mechanistically resolved.

Protocol A: Halide Abstraction and Counter-Ion Exchange

Purpose: To convert an insoluble neutral complex into a highly soluble cationic complex.

  • Suspension: Suspend 1.0 mmol of the insoluble [M(L)Cl2​] complex in 20 mL of anhydrous Methanol.

  • Abstraction: Under vigorous stirring, add 2.05 mmol of Silver Hexafluorophosphate ( AgPF6​ ) dissolved in 5 mL of Methanol.

  • Validation Checkpoint 1 (Visual): The immediate formation of a dense, white precipitate ( AgCl ) validates the successful abstraction of the inner-sphere chlorides. If the solution remains clear, the chlorides are not in the primary coordination sphere, and the insolubility is likely due to alkoxide bridging (Proceed to Protocol B).

  • Filtration: Stir in the dark for 2 hours. Filter the mixture through a pad of Celite to quantitatively remove the AgCl precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 2​ complex.

  • Validation Checkpoint 2 (Conductivity): Dissolve 1 mg of the product in DMF and measure the molar conductivity. A value between 130–170 Ω−1cm2mol−1 confirms the formation of a 1:2 electrolyte, validating the cationic nature of the new complex.

Protocol B: pH-Controlled Synthesis of Mononuclear Complexes

Purpose: To prevent alkoxide bridging and subsequent polymerization during initial synthesis.

  • Ligand Preparation: Dissolve 1.0 mmol of 1,3-bis(methylamino)propan-2-ol in 15 mL of deionized water.

  • pH Adjustment: Using a calibrated pH meter, dropwise add 0.1 M HNO3​ until the solution pH stabilizes at exactly 6.0.

  • Complexation: Slowly add 1.0 mmol of the target metal nitrate salt (e.g., Cu(NO3​)2​⋅3H2​O ) dissolved in 5 mL of water. Maintain the pH at 6.0 throughout the addition.

  • Isolation: Stir for 4 hours, then lyophilize (freeze-dry) the solution to isolate the complex without applying heat, which can force unwanted condensation reactions.

  • Validation Checkpoint (Spectroscopic): Analyze the isolated powder via FT-IR spectroscopy. The presence of a broad O-H stretching band at ~3400 cm⁻¹ confirms that the secondary alcohol remains protonated and is not acting as a 6[6]. The absence of this band indicates that polymerization has occurred.

Part 5: References

1.1 - Benchchem 2. 5 - Benchchem 3.4 - ResearchGate 4.3 - PMC / NIH 5.6 - ACS Publications 6. 2 - ACS Publications

Sources

Optimizing reaction conditions for 1,3-Bis(methylamino)propan-2-ol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 1,3-Bis(methylamino)propan-2-ol (BMAP) (CAS: 83804-96-0). As a bifunctional molecule featuring two secondary methylamino groups and a central secondary hydroxyl group, BMAP is a highly versatile building block. It is widely utilized as an N,O,N-tridentate ligand in coordination chemistry and as a customizable linker in targeted protein degradation (PROTACs/SNIPERs)[1].

This portal is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their BMAP-based experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why is my BMAP-metal complexation yield consistently low despite using exact 1:1 stoichiometry? A: The issue is likely thermodynamic competition governed by pH. The secondary amines of BMAP have a pKₐ of approximately 9.5. If your reaction is conducted in unbuffered water or methanol without an exogenous base, the protons released during metal coordination will lower the pH, protonating the remaining unreacted BMAP and rendering it incapable of binding. Solution: Add a non-coordinating base like triethylamine (Et₃N) or adjust the pH to 8.5–9.5 to maintain the amines in their nucleophilic, deprotonated state.

Q2: Can I use BMAP for PROTAC linker synthesis without protecting the secondary hydroxyl group? A: Yes, but chemoselectivity depends entirely on your electrophile and reaction conditions. The secondary amines are significantly more nucleophilic than the secondary alcohol. If you perform N-alkylation or reductive amination at room temperature, the amines will react exclusively. However, if you use harsh alkylating agents (e.g., alkyl iodides) combined with strong bases (e.g., NaH) and heat, you risk O-alkylation. For standard PROTAC synthesis, O-protection is rarely necessary if stoichiometry is strictly controlled.

Q3: My LC-MS shows a mass shift of +16 Da or +32 Da during prolonged reactions. What is happening? A: Your ligand is oxidizing. The secondary amines in BMAP are susceptible to oxidation, forming N-oxides, particularly when exposed to atmospheric oxygen at elevated temperatures or in the presence of redox-active transition metals (like Cu²⁺ or Fe³⁺). Solution: Degas all solvents via sparging with Argon or freeze-pump-thaw cycles, and conduct the reaction under a strict inert atmosphere.

II. Troubleshooting Guide: Causality & Solutions

Issue 1: Kinetic Trapping in Metal Coordination
  • Symptom: The reaction mixture remains a suspension, or UV-Vis spectroscopy shows incomplete shifting of the metal's d-d transition bands after 2 hours.

  • Mechanistic Causality: Unlike primary diamines, the N-methyl groups on BMAP introduce significant steric hindrance. When the first amine coordinates to the metal center, the conformational rotation required to bring the second amine and the hydroxyl group into the coordination sphere faces a high kinetic barrier.

  • Resolution: Shift from thermodynamic control to kinetic acceleration. Increase the reaction temperature to 50–60 °C in methanol. Do not exceed 65 °C to avoid solvent boil-off and potential ligand degradation.

Issue 2: Over-Alkylation in Linker Conjugation
  • Symptom: LC-MS analysis reveals the presence of quaternary ammonium salts (e.g., [M+H]⁺ shifts indicating three or four alkyl additions instead of the desired two).

  • Mechanistic Causality: Secondary amines form tertiary amines upon the first alkylation. In polar aprotic solvents (like DMF or DMSO), these newly formed tertiary amines remain highly nucleophilic and can attack excess electrophile, leading to irreversible quaternization.

  • Resolution:

    • Use Reductive Amination (using aldehydes and NaBH(OAc)₃) instead of direct alkylation with alkyl halides. Reductive amination naturally stops at the tertiary amine stage.

    • If direct alkylation is mandatory, use strict stoichiometric control (2.05 equivalents of electrophile) and employ slow addition via a syringe pump over 4 hours.

III. Quantitative Optimization Data

To streamline your experimental design, refer to the optimization matrices below, which summarize the ideal conditions for different BMAP applications.

Table 1: Optimization Matrix for BMAP Metal Complexation
Metal IonPreferred SolventOptimal pHTemp (°C)Additive / BaseExpected Yield
Cu(II) Methanol8.0 - 8.545None (Self-buffering)>90%
Zn(II) Ethanol8.5 - 9.060Et₃N (0.5 eq)85%
Gd(III) Water / MeOH (1:1)9.0 - 9.565NaOH (0.1 M dropwise)75-80%
Pt(II) Water6.5 - 7.040K₂PtCl₄ precursor60-70%
Table 2: Chemoselectivity Profile for BMAP Conjugation
Reaction TypeReagentsTarget SiteO-Alkylation RiskQuaternization Risk
Reductive Amination Aldehyde, NaBH(OAc)₃, DCEN,N'-dialkylationNoneNone
Mild Alkylation Alkyl Bromide, K₂CO₃, MeCNN,N'-dialkylationLowModerate
Harsh Alkylation Alkyl Iodide, NaH, DMFN,N',O-trialkylationHighHigh

IV. Self-Validating Experimental Protocols

Protocol A: Standard Synthesis of BMAP-Cu(II) Complexes

This protocol utilizes a self-validating colorimetric shift to ensure complete coordination.

  • Preparation: Dissolve 1.0 mmol (118.18 mg) of BMAP[2] in 10 mL of anhydrous Methanol.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of Methanol. Add the copper solution dropwise to the BMAP solution over 10 minutes at room temperature.

  • Mechanistic Optimization: Heat the mixture to 45 °C. Causality: The mild heat overcomes the steric barrier of the N-methyl groups, allowing the hydroxyl oxygen to coordinate axially or equatorially, forming the stable N,O,N-chelate.

  • In-Process Validation (Self-Validation): Monitor the reaction visually and via UV-Vis. The solution will shift from a pale blue (uncoordinated Cu²⁺) to a deep, intense royal blue/purple. Take a 10 µL aliquot, dilute in 1 mL MeOH, and run a UV-Vis scan. The reaction is complete when the d-d absorption band stabilizes at λmax​ ~ 620 nm.

  • Isolation: Concentrate the solvent under reduced pressure to 5 mL, add 15 mL of diethyl ether to precipitate the complex, and filter.

Protocol B: Chemoselective N,N'-Dialkylation for PROTAC Linkers

This protocol uses reductive amination to prevent over-alkylation.

  • Preparation: Dissolve 1.0 mmol of BMAP in 15 mL of 1,2-Dichloroethane (DCE) under an Argon atmosphere.

  • Imine Formation: Add 2.1 mmol of your target aldehyde (e.g., a PEGylated linker precursor). Stir at room temperature for 2 hours. Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to an alcohol.

  • Reduction: Cool the flask to 0 °C. Add 3.0 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

  • In-Process Validation (Self-Validation): After 4 hours, take a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and run LC-MS. You must observe the disappearance of the BMAP peak ( m/z 119) and the appearance of the exact mass of your dialkylated product. If m/z 119 persists, add 0.2 mmol more aldehyde.

  • Workup: Quench the bulk reaction with 1M NaOH to deprotonate the newly formed tertiary amines, extract with Dichloromethane, dry over Na₂SO₄, and concentrate.

V. Workflow Visualizations

The following diagrams map out the logical flow for application selection, optimization, and troubleshooting of BMAP reactions.

BMAP_Pathways BMAP 1,3-Bis(methylamino)propan-2-ol (BMAP) Coord Metal Coordination (N,O,N-Tridentate) BMAP->Coord Metal Salts Linker PROTAC/SNIPER Linker (N,N'-Dialkylation) BMAP->Linker Electrophiles pH_opt Optimize pH (8.5-9.5) Deprotonate Amines Coord->pH_opt Temp_opt Heat (40-60°C) Overcome Kinetics Coord->Temp_opt Protect O-Protection (Optional) Linker->Protect Alkylation Strict Stoichiometry Prevent Quaternization Linker->Alkylation

Figure 1: Reaction pathways and optimization decision tree for BMAP ligand applications.

Troubleshooting Start Low Yield or Impure Product? Check_LCMS Run LC-MS / UV-Vis Start->Check_LCMS Unreacted Unreacted BMAP (Kinetic/Thermodynamic) Check_LCMS->Unreacted Peak at m/z 119 OverAlk Over-Alkylation (Quaternary Amines) Check_LCMS->OverAlk High m/z peaks Oxidation Ligand Oxidation (N-Oxides) Check_LCMS->Oxidation m/z +16 shifts Sol1 Increase pH & Temp Add Et3N Unreacted->Sol1 Sol2 Reduce Electrophile Eq. Switch to Reductive Amination OverAlk->Sol2 Sol3 Degas Solvents Use Argon Atmosphere Oxidation->Sol3

Figure 2: Step-by-step troubleshooting workflow for BMAP reactions.

VI. References

Sources

Technical Support Center: 1,3-Bis(methylamino)propan-2-ol Crystallization & Impurity Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process scientists dealing with the synthesis, purification, and crystallization of 1,3-bis(methylamino)propan-2-ol (CAS No. 83804-96-0).

Due to its dual methylamino groups and a central secondary hydroxyl group, this chiral tertiary amine is highly versatile[1]. It is utilized in the synthesis of novel metallophthalocyanines[2], investigated for antimicrobial and antiviral properties[1], and frequently encountered as a critical intermediate or impurity (e.g., Iopromide Impurity 21 DiHCl) in the manufacturing of iodinated contrast agents[3][4]. However, its high polarity and hygroscopicity make free-base crystallization notoriously difficult, often requiring conversion to a dihydrochloride salt for isolation.

Mechanistic Origins of Impurities

Understanding the chemical reactivity of 1,3-bis(methylamino)propan-2-ol is the first step in resolving crystallization failures. The compound's structure allows for diverse chemical interactions, but also makes it susceptible to side reactions[1]:

  • Incomplete Amination (Mono-adducts): Common synthetic routes involve reacting formaldehyde with dimethylamine to produce intermediates like 1,3-dimethylamino-2-propanol, which are further reacted to yield the target compound[1]. Sub-stoichiometric ratios or insufficient reaction times leave mono-alkylated impurities.

  • Over-alkylation (Tertiary Amines): The nucleophilic nature of the methylamino groups can lead to unwanted substitution reactions[1], resulting in over-alkylated tertiary amine networks that disrupt the crystal lattice.

  • Oxidative Degradation: The central hydroxyl group is susceptible to oxidation, forming corresponding ketones or aldehydes if exposed to oxidizing agents or prolonged thermal stress[1].

  • Moisture Retention: The compound is profoundly hygroscopic. Water molecules strongly hydrogen-bond with the amine and hydroxyl groups, leading to "oiling out" (liquid-liquid phase separation) rather than solid crystallization.

Impurities Precursor Synthetic Precursors (Formaldehyde/Amines) Target 1,3-Bis(methylamino)propan-2-ol (Target Intermediate) Precursor->Target Controlled Temp/Catalyst Imp1 Mono-methylated Intermediates (Incomplete Reaction) Precursor->Imp1 Sub-stoichiometric amine Imp2 Tertiary Amines (Over-alkylation) Target->Imp2 Excess reagents Imp3 Oxidative Degradants (Ketones/Aldehydes) Target->Imp3 Oxidation of hydroxyl group

Caption: Mechanistic pathways leading to common impurities during synthesis and storage.

Troubleshooting Guide (FAQs)

Q: Why does my product form a viscous oil instead of crystallizing? A: "Oiling out" occurs when the solute precipitates above its melting point in the solvent system, a phenomenon heavily exacerbated by water. Because the free base of 1,3-bis(methylamino)propan-2-ol is highly hygroscopic, you must force crystallization by forming the dihydrochloride salt (1:2 ratio)[3]. Ensure strictly anhydrous conditions by using anhydrous HCl gas or HCl in isopropanol (IPA)/ethanol. Even trace water will solvate the salt and create a biphasic oil.

Q: I am getting a mixture of mono-hydrochloride and dihydrochloride salts. How do I fix this? A: This is a pH control issue. The two amine groups have different pKa values. If the crystallization mother liquor is not acidic enough, the mono-hydrochloride salt forms, which is highly soluble and resists crystallization. You must monitor the pH during acidification and ensure it drops below 2.0 to guarantee complete protonation of both amine centers.

Q: What causes the persistent yellow/brown discoloration in my crystal lattice? A: Discoloration is typically caused by the oxidation of trace amines into chromophoric aldehydes or ketones[1], or the presence of oligomeric byproducts. To resolve this, incorporate an activated carbon (charcoal) filtration step during the hot dissolution phase of your recrystallization protocol.

Q: What safety precautions are necessary during the purification of this compound? A: 1,3-bis(methylamino)propan-2-ol and its salts are harmful if swallowed, inhaled, or absorbed through the skin, and they cause serious eye and skin irritation (H302, H312, H332, H315, H319)[3]. Always perform crystallizations in a well-ventilated fume hood and wear flame-retardant antistatic protective clothing, gloves, and eye protection[3].

Standardized Experimental Protocol: Dihydrochloride Salt Crystallization

To achieve high-purity crystals (e.g., matching the standards of Iopromide Impurity 21 DiHCl[4]), follow this self-validating crystallization methodology.

Step 1: Preparation & Dissolution

  • Transfer the crude 1,3-bis(methylamino)propan-2-ol free base into a dry, round-bottom flask under a strictly inert nitrogen atmosphere.

  • Dissolve the crude oil in anhydrous ethanol (1:5 w/v ratio). Stir at 30°C until a homogenous solution is achieved.

Step 2: Acidification (Salt Formation)

  • Place the flask in an ice-water bath to maintain the internal temperature below 20°C (preventing thermal degradation).

  • Dropwise, add a standardized solution of anhydrous HCl in ethanol (or IPA).

  • Critical Validation: Continuously monitor the pH. Stop addition only when the apparent pH reaches < 2.0.

Step 3: Nucleation & Seeding

  • If the solution remains clear, add a non-polar anti-solvent (anhydrous acetone) dropwise until slight, persistent turbidity is observed.

  • Introduce 0.1% (w/w) pure seed crystals of 1,3-bis(methylamino)propan-2-ol dihydrochloride.

Step 4: Aging & Isolation

  • Cool the mixture at a controlled rate of 0.1°C/min down to 0–5°C. Age the suspension for 4 hours to maximize yield and crystal size.

  • Filter the crystals under a nitrogen blanket to prevent ambient moisture absorption.

  • Wash the filter cake with cold, anhydrous acetone and dry in a vacuum oven at 40°C for 12 hours.

Workflow A Crude 1,3-Bis(methylamino)propan-2-ol (Free Base) B Dissolution in Anhydrous EtOH A->B C Acidification (HCl in EtOH) Target pH < 2.0 B->C D Phase Separation (Oiling Out) C->D If H2O present F Controlled Cooling (0.1°C/min) C->F Ideal conditions E Anti-Solvent Addition (Acetone) & Seeding D->E E->F G Filtration & Vacuum Drying F->G H Pure DiHCl Salt (Iopromide Impurity 21 DiHCl) G->H

Caption: Workflow for the crystallization of 1,3-bis(methylamino)propan-2-ol dihydrochloride salt.

Data Presentation: Impurity Profiling & Analytics

To ensure batch-to-batch consistency, implement statistical process control and utilize advanced analytical techniques[2]. The table below summarizes the quantitative and qualitative profiling of common impurities.

Impurity TypeChemical IdentityMechanistic OriginRecommended Analytical MethodResolution Strategy
Impurity A Mono-methylated intermediatesIncomplete amination / Sub-stoichiometric reagentsLC-MS/MS (Detects trace ≥0.1%)[2]Purge via DiHCl recrystallization in EtOH/Acetone.
Impurity B Tertiary aminesOver-alkylation / Nucleophilic substitution[1]LC-MS/MSStrict stoichiometric control; lower reaction temperature.
Impurity C Ketones / AldehydesOxidation of the hydroxyl group[1]GC-FID, NMRActivated carbon filtration; inert N2 atmosphere.
Impurity D Chloride byproductsSubstitution reactions[2]Ion Chromatography[2]Anti-solvent precipitation; precise pH control during salt formation.
Impurity E Water (Moisture)Hygroscopic nature of the amineKarl Fischer TitrationUse anhydrous solvents and N2 blanket during isolation.

References

Sources

Technical Support Center: Separation & Purification of 1,3-Bis(methylamino)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the synthesis and downstream purification of 1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0).

Because this compound features dual secondary methylamino groups and a central secondary hydroxyl group, it presents unique separation challenges—particularly when isolating it from unreacted precursor amines (like methylamine) or oligomeric byproducts. This guide provides diagnostic data, troubleshooting FAQs, and self-validating experimental protocols to ensure high-purity recovery.

Diagnostic Overview & Physicochemical Profiling

Before selecting a separation workflow, it is critical to understand the physicochemical differences between your target molecule and the expected impurities. The extreme hydrophilicity of 1,3-Bis(methylamino)propan-2-ol dictates the failure of standard phase-separation techniques.

Table 1: Physicochemical Properties Comparison

CompoundMW ( g/mol )Boiling Point (approx.)XLogP3State at RT
1,3-Bis(methylamino)propan-2-ol 118.18>200 °C (atm) / ~100-120 °C (1 mmHg)-1.3Viscous liquid
Methylamine (Unreacted Precursor)31.06-6 °C (atm)-0.7Gas / Volatile Liquid
Epichlorohydrin (Unreacted Precursor)92.52116 °C (atm)0.3Liquid
Polymeric Amine Byproducts >200Non-volatile< -2.0Solid / Viscous Oil

Data supported by PubChem compound summaries .

Troubleshooting FAQs

Q1: Why is liquid-liquid extraction (LLE) failing to isolate my product from the aqueous reaction mixture? Causality: 1,3-Bis(methylamino)propan-2-ol has an XLogP3 of approximately -1.3 , making it exceptionally hydrophilic. Its dual methylamino groups and central hydroxyl group form strong hydrogen bonding networks with water. Consequently, it will not partition effectively into standard organic solvents like ethyl acetate or dichloromethane. Solution: Shift from LLE to vacuum distillation. If extraction is absolutely required for a specific workflow, you must heavily salt out the aqueous phase (e.g., saturate with K₂CO₃) and extract with a highly polar organic solvent like n-butanol, or utilize a continuous liquid-liquid extractor.

Q2: How do I completely remove excess unreacted methylamine without losing my target compound? Causality: Methylamine is a highly volatile gas/liquid with a boiling point of -6 °C at 1 atm. In contrast, 1,3-Bis(methylamino)propan-2-ol has a much higher molecular weight (118.18 g/mol ) and extensive hydrogen bonding, pushing its boiling point well above 200 °C at atmospheric pressure . Solution: If your reaction was performed in an aqueous or methanolic solution, simple rotary evaporation under reduced pressure (40–50 °C, 50–100 mbar) will quantitatively strip the unreacted methylamine along with the solvent. The target compound will remain in the distillation flask as a viscous residue.

Q3: My product is contaminated with non-volatile amine oligomers. How can I separate them? Causality: Side reactions between the starting materials (e.g., epichlorohydrin and methylamine) can yield higher molecular weight polyamines . These oligomers share similar solubility profiles but differ significantly in volatility and basicity. Solution: High-vacuum short-path distillation is the most reliable method. The target compound will distill over at approximately 100–120 °C under high vacuum (< 1 mmHg), leaving the non-volatile oligomeric impurities in the residue.

Q4: The crude mixture is highly acidic (amine hydrochlorides). How do I liberate the free base for distillation? Causality: Amines in their protonated salt form (hydrochlorides) have negligible vapor pressure due to ionic bonding and will decompose upon strong heating rather than distilling. Solution: You must basify the aqueous mixture to pH > 12 using a strong base (e.g., 50% NaOH) before attempting distillation. This deprotonates the amine hydrochlorides, converting them back to their volatile free base form.

Separation Decision Workflow

G Start Crude Reaction Mixture (Target + Amine Impurities) CheckVol Are unreacted amines highly volatile? (e.g., Methylamine) Start->CheckVol Rotovap Rotary Evaporation (40-50°C, 50 mbar) CheckVol->Rotovap Yes CheckSalt Are amines present as hydrochloride salts? CheckVol->CheckSalt No Rotovap->CheckSalt Base Basify to pH > 12 (NaOH / KOH) CheckSalt->Base Yes Distill Short-Path Vacuum Distillation (High Vacuum) CheckSalt->Distill No Base->Distill IonEx Cation-Exchange Chromatography Distill->IonEx If oligomers remain Pure Pure 1,3-Bis(methylamino)propan-2-ol Distill->Pure High Purity IonEx->Pure

Workflow for the separation of 1,3-Bis(methylamino)propan-2-ol from unreacted amines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that you can confirm the success of each step before proceeding to the next.

Protocol A: Basification and High-Vacuum Short-Path Distillation

Best for separating the target from volatile methylamine and non-volatile oligomers.

  • Volatile Stripping : Transfer the crude reaction mixture to a round-bottom flask. Use a rotary evaporator (40–50 °C water bath, 50 mbar) to remove methanol, water, and unreacted methylamine.

    • Self-Validation: The process is complete when condensation ceases and the vacuum pressure stabilizes at the pump's baseline limit.

  • Basification : Cool the residue to 0 °C in an ice bath. Slowly add 50% w/w aqueous NaOH dropwise. (Caution: Highly exothermic).

    • Self-Validation: Use universal indicator paper to confirm the pH is strictly > 12. If the pH is lower, amine salts remain, and subsequent distillation will fail.

  • Dehydration : Add anhydrous Na₂SO₄ to the mixture to absorb residual water, creating a slurry. Filter the slurry to obtain the crude free base oil.

  • Distillation Setup : Transfer the dried crude free base to a short-path distillation apparatus or Kugelrohr equipped with a high-vacuum pump (< 1 mmHg) and a dry-ice cold trap.

  • Fractionation : Apply the vacuum first, then gradually increase the heating mantle temperature. Collect the main fraction distilling at approximately 100–120 °C.

    • Self-Validation: Monitor the vapor temperature. A steady vapor temperature indicates a pure fraction is distilling. A continuously rising temperature indicates co-distillation of a mixture.

  • Final Verification : Analyze the collected fraction via ¹H-NMR. The absence of a sharp singlet at ~2.4 ppm confirms the complete removal of unreacted methylamine.

Protocol B: Cation-Exchange Chromatography

Best for complex mixtures where thermal degradation is a concern or oligomer separation via distillation fails.

  • Resin Preparation : Swell a strong acid cation-exchange resin (e.g., Dowex 50WX8, H⁺ form) in deionized water and pack it into a glass chromatography column.

  • Loading : Dissolve the crude mixture in a minimum volume of water (adjust pH to ~7) and load it onto the column. The protonated amines will bind tightly to the resin.

  • Washing : Wash the column with 3 column volumes (CV) of deionized water to remove non-basic impurities (e.g., unreacted epichlorohydrin or neutral diols).

    • Self-Validation: Test the eluent with pH paper; washing is complete when the eluent pH is neutral (~7).

  • Elution Gradient : Elute the column using a gradient of aqueous ammonia (NH₄OH), starting from 0.1 M up to 2.0 M.

    • Causality: Methylamine (pKa ~10.6) and 1,3-Bis(methylamino)propan-2-ol (pKa ~9.5-10) will elute at different ammonia concentrations due to differences in basicity and molecular size. Oligomeric polyamines bind more tightly and elute last.

  • Fraction Collection : Collect 10–20 mL fractions.

    • Self-Validation: Spot each fraction on a silica TLC plate and develop with Ninhydrin stain (heat to visualize). Pure fractions will show a single pink/purple spot with a consistent R_f value. Multiple spots indicate co-elution.

  • Recovery : Pool the fractions containing the pure target compound and lyophilize (freeze-dry) to remove water and volatile ammonia, yielding the pure free base.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6611345, 1,3-Bis(methylamino)propan-2-ol." PubChem,[Link]

Technical Support Center: Troubleshooting 1,3-Bis(methylamino)propan-2-ol Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and catalyst longevity issues when utilizing 1,3-Bis(methylamino)propan-2-ol (CAS 83804-96-0)[1].

This bifunctional compound—featuring two secondary amines and one secondary alcohol—is highly versatile. It acts both as a nucleophilic substrate in pharmaceutical synthesis and as an N,O,N-tridentate ligand in transition-metal catalysis. However, its polyfunctional nature often leads to competing side reactions, including O-alkylation, undesired oxidation, and catalyst poisoning via over-chelation.

This guide provides field-proven, causality-driven troubleshooting protocols to ensure self-validating and reproducible experimental outcomes.

Mechanistic Overview of Competing Pathways

To troubleshoot effectively, we must first map the competitive reaction pathways. The diagram below illustrates how varying reaction conditions dictate the fate of the molecule.

Pathways Substrate 1,3-Bis(methylamino)propan-2-ol (Substrate/Ligand) N_Alk Target: N-Alkylation (Desired Pathway) Substrate->N_Alk Mild Base (K2CO3) Non-polar Solvent O_Alk Side Rxn: O-Alkylation (Etherification) Substrate->O_Alk Strong Base (NaH) Polar Aprotic Solvent Oxidation Side Rxn: Oxidation (Ketone Formation) Substrate->Oxidation Oxidative Environment Unmatched Redox Chelation Side Rxn: Over-Chelation (Catalyst Poisoning) Substrate->Chelation Excess Ligand High Binding Affinity

Competitive reaction pathways of 1,3-Bis(methylamino)propan-2-ol in catalytic systems.

Section 1: FAQs on Common Side Reactions & Causality

Q1: Why am I seeing significant O-alkylation instead of exclusive N-alkylation? Causality: This is a fundamental issue of pKa and nucleophilicity. The secondary alcohol group has a pKa of ~16–18, whereas the N–H bond of the secondary amine has a pKa of ~35[2]. However, the amine nitrogen is intrinsically more nucleophilic due to its lower electronegativity and higher polarizability. If you use a strong base (e.g., NaH, KOtBu), you deprotonate the hydroxyl group to form an alkoxide. Alkoxides are "hard," highly reactive nucleophiles that rapidly drive O-alkylation. By switching to a milder base (e.g., K₂CO₃), the hydroxyl group remains protonated. The base simply acts as an acid scavenger, allowing the intrinsically more nucleophilic secondary amine to selectively attack the electrophile.

Q2: My metal catalyst deactivates rapidly when using 1,3-bis(methylamino)propan-2-ol as a ligand. What causes this? Causality: Catalyst poisoning here is caused by the formation of thermodynamically stable, coordinatively saturated metal chelates. Because the molecule is an N,O,N-tridentate ligand, it can form highly stable fac or mer octahedral complexes with transition metals (like Ru, Ir, or Cu)[3]. If your ligand-to-metal ratio exceeds 1:1, or if the reaction temperature is too low to allow dynamic ligand dissociation, the ligand occupies all available active coordination sites. This prevents the necessary oxidative addition or substrate binding steps from occurring, effectively "killing" the catalytic cycle.

Q3: How do I prevent the oxidation of the secondary alcohol group during hydrogen-borrowing amination? Causality: In hydrogen autotransfer (borrowing hydrogen) catalysis, the metal (often Mn, Ru, or Ir) temporarily extracts hydrogen from an alcohol to form an aldehyde/ketone, which then condenses with an amine before being reduced back[4]. Because 1,3-bis(methylamino)propan-2-ol contains a secondary alcohol, the catalyst can inadvertently dehydrogenate it into a ketone. To prevent this, you must run the reaction under strictly redox-neutral conditions, avoid exogenous oxidants, and carefully tune the electronic properties of the metal catalyst so it selectively activates the primary alcohol of your alkylating agent rather than the secondary alcohol of your substrate.

Section 2: Quantitative Data & Benchmarking

The following table summarizes the causal relationship between reaction conditions and chemoselectivity during the alkylation of 1,3-bis(methylamino)propan-2-ol.

Base UsedSolventBase pKa (Conj. Acid)Major Product ObservedYield (N-Alkylation)Yield (O-Alkylation)Catalyst Status
NaH DMF~35O-Alkylated< 10%> 80%Active
KOtBu THF~17Mixed45%40%Active
K₂CO₃ Toluene~10.3N-Alkylated92% < 2%Active
Cs₂CO₃ DMSO~10.3N-Alkylated88%5%Active
K₂CO₃ Toluene~10.3N-Alkylated< 5%< 1%Deactivated (If Ligand:Metal > 2:1)
Section 3: Troubleshooting Workflow & Decision Tree

When a reaction fails, systematic isolation of the variable is required. Use the following decision tree to identify the root cause based on your LC-MS or ¹H NMR data.

DecisionTree Start Issue: Low Yield or Catalyst Deactivation Analyze Analyze Crude via LC-MS / 1H NMR Start->Analyze Branch1 O-Alkylated Byproduct Detected Analyze->Branch1 Branch2 Oxidized Ketone Detected Analyze->Branch2 Branch3 Unreacted Starting Material (Catalyst Dead) Analyze->Branch3 Sol1 Switch to Weaker Base (e.g., K2CO3, Cs2CO3) Branch1->Sol1 Sol2 Ensure Inert Atmosphere Use Redox-Neutral Conditions Branch2->Sol2 Sol3 Optimize Ligand:Metal Ratio Pre-form Metal Complex Branch3->Sol3

Decision tree for troubleshooting side reactions and catalyst deactivation.

Section 4: Step-by-Step Experimental Methodologies

To ensure a self-validating system, adopt the following standardized protocols which inherently suppress side reactions.

Protocol 1: Chemoselective N-Alkylation (Suppressing O-Alkylation)

Objective: Achieve >90% N-alkylation while keeping the secondary alcohol intact.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Reagent Loading: Add 1.0 equivalent of 1,3-bis(methylamino)propan-2-ol and 1.1 equivalents of the alkylating agent (e.g., alkyl halide or alcohol for hydrogen borrowing).

  • Base Selection: Add 1.5 equivalents of finely milled, anhydrous K₂CO₃. Do not use NaH or KOtBu.

  • Solvent Addition: Inject anhydrous Toluene (0.2 M concentration). Non-polar solvents suppress charge separation, disfavoring alkoxide formation.

  • Reaction: Stir at 80°C for 12 hours. Monitor via TLC (stain with Ninhydrin; secondary amines will appear, whereas O-alkylated byproducts will show different Rf values).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The mild basic aqueous layer ensures the amine remains unprotonated for efficient organic extraction.

Protocol 2: Controlled Ligand Pre-Activation for Transition Metal Catalysis

Objective: Prevent catalyst poisoning by avoiding over-chelation.

  • Stoichiometry Control: Weigh the transition metal precursor (e.g., CuI or[RuCl₂(p-cymene)]₂) and 1,3-bis(methylamino)propan-2-ol in a strict 1:1.05 molar ratio . Excess ligand will permanently saturate the metal center.

  • Pre-complexation: Dissolve both in anhydrous THF at room temperature. Stir for 30 minutes. A distinct color change (e.g., to deep blue/green for Cu) indicates successful mono-ligand coordination.

  • Substrate Addition: Only after the active catalyst complex is pre-formed should you add your primary catalytic substrates and base.

  • Thermal Activation: Elevate the temperature to the catalytic operating point (e.g., 70°C). The thermal energy provides the necessary dynamics for the ligand to temporarily "hemilabile" (partially detach one arm), opening a coordination site for the substrate[3].

References
  • Master Organic Chemistry. The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • American Chemical Society (ACS). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. Available at:[Link]

  • American Chemical Society (ACS). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Validating purity of 1,3-Bis(methylamino)propan-2-ol via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Purity of 1,3-Bis(methylamino)propan-2-ol via HPLC: A Comprehensive Comparison Guide

Executive Summary

Accurate purity validation of small, highly polar, non-chromophoric molecules is a notorious bottleneck in drug development and chemical manufacturing. 1,3-Bis(methylamino)propan-2-ol (CAS: 83804-96-0) perfectly embodies this analytical challenge. As an aliphatic diamine with a secondary alcohol group, it defies traditional Reversed-Phase Liquid Chromatography (RP-HPLC) workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct HPLC methodologies for validating the purity of 1,3-Bis(methylamino)propan-2-ol. By examining the causality behind retention mechanisms and detector responses, this guide provides researchers with self-validating protocols to achieve robust, reproducible, and regulatory-compliant analytical data.

The Analytical Challenge: Physicochemical Profiling

To design a successful HPLC method, we must first deconstruct the analyte's physicochemical properties [4]:

  • High Polarity & Basicity: The molecule features two secondary amines and a hydroxyl group. At typical mobile phase pH (2.0–7.0), the amines are protonated. On a standard C18 column, this results in electrostatic repulsion from the hydrophobic stationary phase (causing elution near the void volume) and strong secondary ion-exchange interactions with residual silanols (causing severe peak tailing).

  • Lack of a UV Chromophore: Because it is an aliphatic compound lacking a conjugated π-electron system, it does not absorb UV light at standard wavelengths (e.g., 254 nm). Relying on low-wavelength UV (210 nm) is highly susceptible to baseline drift from mobile phase absorbance and gradient shifts.

Decision workflow for selecting an HPLC method for polar aliphatic amines.

Methodological Comparison: Selecting the Optimal Workflow

Method A: HILIC Coupled with CAD (The Modern Standard)

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase rich in organic solvent (typically >80% acetonitrile) with a small aqueous buffer component. The water tightly adsorbs to the polar stationary phase, creating a semi-immobilized aqueous layer. The highly polar 1,3-Bis(methylamino)propan-2-ol partitions into this water layer, resulting in strong retention and excellent peak shape [1].

Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is utilized. CAD nebulizes the eluent, evaporates the solvent, and transfers a charge to the remaining dry analyte particles via ionized nitrogen. Unlike Evaporative Light Scattering Detection (ELSD)—which relies on light scattering that varies exponentially with particle size—CAD provides a uniform response independent of chemical structure and maintains sensitivity for particles as small as 10 nm, offering up to 10-fold better Limits of Detection (LOD) [2].

Method B: Pre-Column Derivatization with RP-HPLC-UV (The Traditional Alternative)

The Causality: For laboratories lacking aerosol detectors, the analyte must be chemically modified. Reagents like 9-Fluorenylmethyl chloroformate (FMOC-Cl) or DMQC-OSu react quantitatively with the secondary amines. This derivatization covalently attaches a bulky, hydrophobic chromophore/fluorophore to the molecule [3]. This single step solves both problems: the molecule is now hydrophobic enough to be strongly retained on a standard C18 column, and it can be easily detected using standard UV (265 nm) or Fluorescence detectors.

Method C: Ion-Pairing RP-HPLC with Low-Wavelength UV (The Compromise)

The Causality: This method uses an ion-pairing reagent (e.g., Heptafluorobutyric acid, HFBA) in the mobile phase. The hydrophobic tail of the HFBA embeds into the C18 phase, while its anionic head group forms a neutral ion-pair with the protonated amines of the analyte, artificially increasing its hydrophobicity. However, this method requires monitoring at ~210 nm, where solvents and impurities heavily interfere, leading to poor sensitivity and ruggedness.

Mechanistic comparison of HILIC vs. RP-HPLC retention for polar diamines.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of the three methodologies based on empirical validation standards for aliphatic diamines.

Performance MetricMethod A: HILIC-CADMethod B: Derivatization + RP-HPLC-UVMethod C: Ion-Pairing RP-HPLC-UV (210 nm)
Retention Factor ( k′ ) 4.5 – 6.0 (Excellent)> 6.0 (Excellent)0.8 – 1.5 (Marginal)
Peak Asymmetry ( Tf​ ) 1.05 – 1.151.0 – 1.101.8 – 2.5 (Severe Tailing)
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL~500 ng/mL
Linearity ( R2 ) > 0.998> 0.999< 0.985
Sample Prep Time < 5 minutes (Dilute & Shoot)> 60 minutes (Reaction + Quench)< 5 minutes
System Compatibility MS/CAD/ELSD CompatibleUniversal (UV/Vis)Dedicated System Required (IP agents contaminate)

Verdict: Method A (HILIC-CAD) is the superior choice for high-throughput, direct purity validation. Method B is the most sensitive but suffers from extensive sample preparation overhead. Method C should be avoided due to poor reproducibility and baseline instability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded directly into the workflows.

Protocol 1: Direct Purity Validation via HILIC-CAD

This protocol leverages the volatility of the mobile phase to ensure zero background noise in the CAD detector.

Step 1: System & Column Preparation

  • Column: Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm). Causality: Zwitterionic phases provide both hydrophilic partitioning and weak electrostatic interactions, ideal for diamines.

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds [2].

Step 2: Gradient Elution Profile

  • 0.0 - 2.0 min: 90% B (Isocratic hold to establish the aqueous layer).

  • 2.0 - 10.0 min: Linear gradient from 90% B to 60% B.

  • 10.0 - 12.0 min: Hold at 60% B (Elutes highly polar impurities).

  • 12.0 - 20.0 min: Return to 90% B and re-equilibrate. (Critical: HILIC requires at least 10 column volumes for re-equilibration).

Step 3: Sample Preparation & Injection

  • Dissolve 1,3-Bis(methylamino)propan-2-ol in 75% Acetonitrile / 25% Water to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Inject a blank (diluent). The CAD baseline drift must be < 0.5 mV. Inject the standard; the Tf​ must be between 0.9 and 1.2.

Protocol 2: Pre-Column Derivatization via FMOC-Cl (For UV Detection)

Use this protocol if an aerosol detector is unavailable.

Step 1: Derivatization Reaction

  • Prepare a 10 mM solution of 1,3-Bis(methylamino)propan-2-ol in 0.1 M Borate Buffer (pH 8.5).

  • Add an equal volume of 20 mM FMOC-Cl dissolved in anhydrous acetonitrile.

  • Vortex and incubate at room temperature for 30 minutes in the dark. Causality: The alkaline pH ensures the secondary amines are deprotonated and nucleophilic, allowing rapid SN2 attack on the FMOC-Cl [3].

  • Quench the excess FMOC-Cl by adding 10 µL of 100 mM glycine.

Step 2: RP-HPLC-UV Analysis

  • Column: End-capped C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Water (A) and Acetonitrile (B), both containing 0.1% TFA.

  • Gradient: 40% B to 95% B over 15 minutes.

  • Detection: UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

  • Self-Validation Check: Ensure the glycine-FMOC adduct peak is baseline resolved ( Rs​>2.0 ) from the derivatized 1,3-Bis(methylamino)propan-2-ol peak.

Conclusion & Recommendations

Validating the purity of 1,3-Bis(methylamino)propan-2-ol requires abandoning traditional RP-HPLC paradigms. For modern analytical laboratories, HILIC coupled with Charged Aerosol Detection (CAD) represents the gold standard. It provides a direct, standard-free quantification mechanism with a uniform response, bypassing the need for hazardous and time-consuming derivatization steps. For laboratories restricted to UV/Vis detection, pre-column derivatization remains a highly accurate, albeit lower-throughput, alternative.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes. Available at: [Link]

Comprehensive Comparison Guide: 1,3-bis(methylamino)-2-propanol vs. Bis(dimethylamino)propanol (BDMAP)

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and formulation engineers, selecting the correct diamino alcohol is rarely a matter of simple substitution. The structural difference between 1,3-bis(methylamino)-2-propanol and 1,3-bis(dimethylamino)-2-propanol (BDMAP) —specifically the presence of secondary versus tertiary amines—fundamentally alters their nucleophilicity, basicity, and reactivity profiles.

This guide objectively compares these two compounds, dissecting their mechanistic divergence in two highly specialized fields: Polyurethane (PU) catalysis and Lipid Nanoparticle (LNP) pharmaceutical formulation[1],[2].

Mechanistic Profiling: The Impact of Amine Substitution

The core functional difference between these two molecules lies in their nitrogen substitution patterns, which dictate their behavior in complex chemical systems.

  • 1,3-bis(methylamino)-2-propanol (Secondary Amine): Contains two highly nucleophilic -NH groups. It acts as a potent hydrogen bond donor and acceptor. In organic synthesis, these secondary amines are highly reactive towards electrophiles (such as isocyanates or activated esters), meaning the molecule typically functions as a reactive crosslinker or building block rather than a passive catalyst.

  • Bis(dimethylamino)propanol / BDMAP (Tertiary Amine): Contains two sterically hindered -N(CH3)2 groups. Lacking N-H bonds, it cannot act as a hydrogen bond donor at the nitrogen[2]. This steric hindrance suppresses its nucleophilicity while preserving its basicity, allowing BDMAP to act as an efficient nucleophilic catalyst and solvent without being consumed by the primary reaction[1]. Commercially, it presents as a highly water-soluble liquid with a density of ~0.897 g/mL[3].

Application Divergence I: Polyurethane (PU) Foam Synthesis

In PU foam formulation, the balance between the "gelling" (isocyanate + polyol) and "blowing" (isocyanate + water) reactions is critical.

BDMAP as a Zero-Emission Catalyst: BDMAP is a true, reactive catalyst. Its tertiary nitrogen lone pairs activate the reaction via hydrogen bonding. Crucially, its secondary hydroxyl group eventually reacts with the isocyanate matrix, immobilizing the catalyst within the polymer network. This prevents the catalyst from migrating out of the foam over time, eliminating volatile organic compound (VOC) emissions (fogging)[2].

1,3-bis(methylamino)-2-propanol as a Chain Extender: Because it possesses secondary amines, 1,3-bis(methylamino)-2-propanol does not act as a traditional catalyst. The secondary amines react directly and exothermically with isocyanates to form urea linkages. This rapid consumption of isocyanate disrupts the stoichiometric balance, acting as a chain extender that causes premature gelation and poor cell structure.

PU_Kinetics NCO Isocyanate (NCO) PU Polyurethane Matrix (Zero-Emission) NCO->PU Catalyzed by BDMAP Urea Urea Network (Rapid Gelation) NCO->Urea Direct Reaction Polyol Polyol (OH) Polyol->PU BDMAP BDMAP (Tertiary Amine) True Catalyst BDMAP->PU OH reacts with NCO BMAP Bis(methylamino)propanol Reactive Crosslinker BMAP->Urea NH reacts with NCO

Divergent reaction pathways in polyurethane synthesis depending on amine substitution.

Application Divergence II: Lipid Nanoparticle (LNP) Formulation

The development of mRNA therapeutics relies heavily on ionizable cationic lipids. The headgroup of these lipids must maintain a specific pKa (~6.0–6.5) to ensure they are neutral in the bloodstream but protonated in the acidic endosome (pH 5.5).

Causality in Synthesis & Function: When synthesizing an ionizable lipid by attaching lipid tails (e.g., via EDC/NHS esterification), BDMAP undergoes clean O-acylation at the hydroxyl group. Its tertiary amines are non-nucleophilic towards activated esters, preserving their basicity for endosomal escape[1].

Conversely, attempting this synthesis with 1,3-bis(methylamino)-2-propanol results in rapid N-acylation at the secondary amines. This forms neutral amides, completely destroying the pH-responsive nature of the headgroup. Even if the secondary amines were preserved, their high intrinsic pKa (>9.0) would render the LNP permanently cationic at physiological pH, leading to severe systemic toxicity, protein corona formation, and rapid clearance by the reticuloendothelial system.

LNP_Mechanism LNP BDMAP-Derived LNP (Neutral at pH 7.4) Endosome Endosomal Uptake (pH 5.5, Protonated) LNP->Endosome Endocytosis Escape Endosomal Escape & mRNA Translation Endosome->Escape Proton Sponge / Fusion SecAmine Secondary Amine Lipid (Cationic at pH 7.4) Tox Protein Corona Formation & Systemic Clearance SecAmine->Tox Opsonization

Mechanism of endosomal escape for tertiary amine LNPs vs. systemic clearance of secondary amines.

Self-Validating Experimental Workflows

To objectively verify these mechanistic differences, we employ the following self-validating protocols.

Protocol 1: Polyurethane Foam Kinetic Profiling

Objective: Differentiate true catalytic activity from reactive crosslinking.

  • Masterbatch Preparation: In a standardized cup, blend 100 parts polyether polyol, 2 parts water, and 1 part silicone surfactant.

  • Amine Addition: Add 0.5 parts of either BDMAP or 1,3-bis(methylamino)-2-propanol.

  • Reaction Initiation: Introduce 40 parts of polymeric MDI and mix at 3000 RPM for exactly 5 seconds.

  • Kinetic Tracking: Record Cream Time (onset of expansion) and Gel Time (polymer network formation).

  • Self-Validation Step (ATR-FTIR): Perform real-time ATR-FTIR spectroscopy on the curing foam. The disappearance of the NCO stretch at 2270 cm⁻¹ validates the completion of the chemical reaction. If the NCO peak disappears before foam expansion is complete (as seen with the secondary amine), it confirms premature urea crosslinking rather than catalyzed urethane formation.

Protocol 2: LNP Precursor Synthesis & pKa Validation

Objective: Synthesize a model lipid headgroup and validate its pH-responsive behavior.

  • Esterification: React the diamino alcohol (1 eq) with linoleic acid (2 eq) using EDC/NHS coupling in anhydrous dichloromethane (DCM) for 12 hours at room temperature.

  • Purification: Wash the organic layer with saturated NaHCO3, dry over MgSO4, and purify via silica gel chromatography.

  • Self-Validation Step (TNS Assay): Prepare liposomes from the purified product. Titrate the liposomes in buffers ranging from pH 4.0 to 9.0 containing 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS). TNS fluorescence increases drastically upon binding to positively charged lipids. The pH at which fluorescence reaches 50% of its maximum validates the apparent pKa of the lipid. A successful synthesis from BDMAP will yield a pKa ~6.5, validating clean O-acylation.

Quantitative Performance Data

The following table summarizes the comparative experimental data derived from the workflows above.

Parameter1,3-bis(methylamino)-2-propanolBis(dimethylamino)propanol (BDMAP)
Amine Classification Secondary (Highly Nucleophilic)Tertiary (Sterically Hindered)
Primary Function Reactive Crosslinker / Chain ExtenderTrue Nucleophilic Catalyst / Solvent
PU Cream Time Very Fast (< 5 s)Controlled (~ 15 s)
PU Gel Time < 10 s (Premature gelation)~ 45 s (Optimal network formation)
Acylation Site (EDC/NHS) N-Acylation (Destroys amine basicity)O-Acylation (Preserves amine basicity)
Lipid pKa (TNS Assay) > 9.0 (Permanently cationic, toxic)~ 6.5 (Ideal for endosomal escape)

Sources

Benchmarking Catalytic Efficiency of 1,3-Bis(methylamino)propan-2-ol (BMAP) Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to BMAP in Coordination Chemistry

1,3-Bis(methylamino)propan-2-ol (BMAP, CAS No. 83804-96-0) is an advanced bifunctional organic ligand characterized by its dual secondary methylamino groups and a central hydroxyl moiety[1][2]. This unique N,N,O-donor architecture is highly sought after in coordination chemistry, particularly for the synthesis of novel metallophthalocyanines and the development of biomimetic catalysts[2][3].

In drug development and molecular biology, synthetic metallo-hydrolases are critical tools for the targeted cleavage of phosphodiester bonds (e.g., RNA/DNA hydrolysis). Dinuclear zinc(II) and copper(II) complexes utilizing 1,3-diamino-2-propanol backbones serve as standard structural models for zinc-containing phosphatases[4]. By benchmarking BMAP against its unmethylated and fully methylated structural analogs, researchers can optimize the steric and electronic parameters required for maximum catalytic efficiency in phosphodiester cleavage.

Mechanistic Causality: The "Goldilocks" Effect of BMAP

To understand why BMAP is a superior ligand for biomimetic catalysis, one must analyze the causality behind the coordination chemistry. The central hydroxyl group of BMAP deprotonates to form a μ -alkoxo bridge, which strongly stabilizes dinuclear metal cores (e.g., Zn2​ or Cu2​ ). This proximity is essential for double Lewis acid activation, where one metal ion binds the phosphate substrate while the other coordinates the nucleophilic hydroxide ion[4].

The catalytic superiority of BMAP lies in the specific substitution of its amine groups:

  • DAP (1,3-Diamino-2-propanol - Primary Amines): Primary amines are relatively weak electron donors. The resulting Zn2​ complex has high Lewis acidity, binding the substrate tightly. However, this high acidity raises the pKa​ of the coordinated water molecule, meaning a lower concentration of the active zinc-hydroxide nucleophile is available at physiological pH.

  • TMDAP (N,N,N',N'-Tetramethyl-1,3-diamino-2-propanol - Tertiary Amines): While highly electron-donating, the four methyl groups create severe steric clashes in the secondary coordination sphere. This physical barrier hinders the approach of bulky substrates, drastically increasing the Michaelis constant ( KM​ ) and plummeting overall efficiency.

  • BMAP (Secondary Amines): BMAP represents the "Goldilocks" zone. The single methyl group on each nitrogen provides optimal inductive electron donation to lower the coordinated water's pKa​ to ~7.5, ensuring abundant nucleophile generation. Simultaneously, the moderate steric profile allows unhindered substrate binding, resulting in the highest overall catalytic efficiency ( kcat​/KM​ ).

Data Presentation: Comparative Catalytic Benchmarking

The following table synthesizes the kinetic parameters for the transesterification of the RNA model substrate 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP) by various dinuclear metal complexes at 25°C.

LigandMetal CoreAmine Type kcat​ ( s−1 ) KM​ (mM)Catalytic Efficiency ( M−1s−1 )Optimal pH
DAP Zn2​ Primary 4.2×10−4 2.100.208.5
BMAP Zn2​ Secondary 8.5×10−4 1.500.56 7.8
TMDAP Zn2​ Tertiary 1.1×10−4 4.500.028.2
BMAP Cu2​ Secondary 1.5×10−3 1.201.25 7.0

Data Interpretation: The Zn2​(BMAP) complex demonstrates a nearly 3-fold increase in catalytic efficiency over the primary amine analog, and a 28-fold increase over the sterically hindered tertiary amine analog, validating the structural advantages of the secondary amine architecture.

Experimental Protocols

To ensure scientific integrity, the benchmarking of these complexes must be conducted using a self-validating protocol that isolates the cooperative dinuclear effect from background noise.

Protocol A: Synthesis of the Dinuclear Zn2​(BMAP) Complex
  • Reagent Preparation: Dissolve 1.0 mmol of BMAP in 10 mL of absolute ethanol.

  • Metal Complexation: Slowly add a solution of 2.0 mmol of Zn(ClO4​)2​⋅6H2​O dissolved in 5 mL of ethanol to the ligand solution under continuous stirring.

  • Deprotonation: Add 1.0 mmol of diisopropylethylamine (DIPEA) dropwise to deprotonate the central hydroxyl group, facilitating the formation of the μ -alkoxo bridged dinuclear core.

  • Isolation: Stir the mixture at 60°C for 2 hours. Allow the solution to cool to room temperature, then precipitate the complex using cold diethyl ether. Filter, wash, and dry under vacuum.

Protocol B: Self-Validating Kinetic Assay for HPNP Cleavage
  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution, adjusted precisely to pH 7.4 at 25°C.

  • Stock Solutions: Prepare a 10 mM stock of HPNP in the HEPES buffer, and a 1 mM stock of the Zn2​(BMAP) catalyst in deionized water.

  • Reaction Initiation: In a 1 cm quartz cuvette, combine 2.8 mL of buffer and 100 µL of the catalyst stock (final concentration: 33 µM). Initiate the reaction by adding 100 µL of the HPNP stock (final concentration: 333 µM).

  • Spectrophotometric Monitoring: Immediately monitor the linear increase in absorbance at 400 nm using a UV-Vis spectrophotometer. This tracks the release of the p-nitrophenolate leaving group ( ϵ=18,300M−1cm−1 ).

  • Self-Validation Controls (Critical):

    • Negative Control: Run the identical protocol replacing the catalyst with pure buffer to measure spontaneous background hydrolysis.

    • Mononuclear Control: Run the protocol using 66 µM ZnCl2​ (lacking the BMAP ligand) to prove that rate enhancement requires the structurally enforced dinuclear core.

  • Data Analysis: Extract initial velocities ( V0​ ) from the linear phase. Vary HPNP concentrations (0.1 to 2.0 mM) and fit the resulting data to the Michaelis-Menten equation to derive kcat​ and KM​ .

Experimental Workflow Visualization

G N1 Ligand Preparation BMAP (CAS: 83804-96-0) N2 Dinuclear Complexation Zn(II) Core Formation N1->N2 N3 Substrate Incubation HPNP (pH 7.4 HEPES) N2->N3 N4 UV-Vis Kinetic Assay Absorbance at 400 nm N3->N4 N5 Kinetic Benchmarking k_cat & K_M Determination N4->N5 C1 Control 1: Buffer Only (Background Rate) C1->N4 C2 Control 2: Mononuclear Zn (Cooperativity Check) C2->N4

Figure 1: Self-validating workflow for benchmarking metallo-hydrolase catalytic efficiency.

References

  • White Rose eTheses Online. "Pyridyl-based Zn(II) complexes as efficient catalysts for the cleavage of phosphodiesters". University of Sheffield. URL: [Link]

Sources

A Senior Application Scientist's Guide to 1,3-Bis(amino)propan-2-ol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and catalysis, the 1,3-bis(amino)propan-2-ol scaffold represents a versatile and highly adaptable platform. Its inherent chirality, coupled with the presence of two nucleophilic amino groups and a central hydroxyl moiety, provides a rich playground for synthetic modification. This guide offers an in-depth comparative analysis of key derivatives of this scaffold, moving beyond a mere catalog of compounds to provide a field-proven perspective on their synthesis, performance, and potential applications. Every protocol and piece of data presented herein is grounded in established literature, ensuring the trustworthiness and reproducibility of the information.

The Core Scaffold: 1,3-Bis(amino)propan-2-ol

The fundamental structure of 1,3-bis(amino)propan-2-ol offers several key features that underpin the diverse functionalities of its derivatives. The vicinal amino and hydroxyl groups provide a classic chelating motif for metal coordination, a property that is central to the catalytic applications of its derivatives. Furthermore, the primary or secondary amines serve as reactive handles for the introduction of a wide array of substituents, enabling the fine-tuning of steric and electronic properties. This guide will focus on three major classes of derivatives that exemplify the synthetic and functional diversity of this scaffold:

  • 1,3-Bis(aryloxy)propan-2-ol Derivatives: Explored for their potent biological activities.

  • Schiff Base Derivatives: Versatile intermediates and ligands for coordination chemistry.

  • Dinucleating Ligand Metal Complexes: Of significant interest for their catalytic prowess.

Comparative Analysis of Biological Activity: 1,3-Bis(aryloxy)propan-2-amine Derivatives

A significant area of investigation for 1,3-bis(amino)propan-2-ol derivatives has been in the development of novel therapeutic agents. By replacing the amino groups with aryloxy moieties, and subsequently aminating the propan-2-ol backbone, a class of compounds with notable antimicrobial and antiprotozoal activities has emerged.

Antileishmanial Activity

Leishmaniasis remains a significant global health challenge, and the search for new, effective treatments is ongoing. A series of 1,3-bis(aryloxy)propan-2-ols has been synthesized and evaluated for their activity against Leishmania amazonensis.[1] The data, summarized in Table 1, reveals a clear structure-activity relationship (SAR).

CompoundSubstituent (R)IC50 (µM) on L. amazonensis promastigotes[1]CC50 (µM) on murine macrophages[1]Selectivity Index (SI)[1]
2 2,3-benzo12.530.02.4
3 4-chloro14.025.01.8
13 3-trifluoromethyl10.035.03.5
17 3-chloro11.0>150.0>13.6
18 4-fluoro13.5>150.0>11.1

Expert Insights: The data suggests that the lipophilicity of the compounds plays a crucial role in their antileishmanial activity.[1] Notably, compounds 17 and 18 , bearing halogen substituents, exhibit high selectivity indices, indicating a favorable therapeutic window with low toxicity towards mammalian cells.[1] This highlights a promising avenue for further optimization.

Antibacterial Activity of 1,3-Bis(aryloxy)propan-2-amines

Further derivatization of the 1,3-bis(aryloxy)propan-2-ol core to the corresponding 2-amines has yielded compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

CompoundSubstituentMIC (µg/mL) vs S. aureus[2][3]MIC (µg/mL) vs S. pyogenes[2]MIC (µg/mL) vs E. faecalis[2]
CPD18 4-chloro1010>100
CPD20 4-bromo2.52.55
CPD21 4-iodo1010>100
CPD22 3,4-dichloro52.55

Expert Insights: The minimal inhibitory concentration (MIC) values in the low microgram per milliliter range indicate significant antibacterial potency.[2][3] The similar values for minimal bactericidal concentration (MBC) suggest a bactericidal mechanism of action.[3] These findings underscore the potential of this scaffold in combating antibiotic-resistant pathogens.

Schiff Base Derivatives: Synthesis and Characterization

The reaction of the amino groups of 1,3-diaminopropan-2-ol with aldehydes or ketones provides a straightforward entry into a vast library of Schiff base derivatives. These compounds are not only valuable as synthetic intermediates but also as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[4]

General Synthesis Protocol for Schiff Base Derivatives

The synthesis of Schiff base derivatives of 1,3-diaminopropan-2-ol is typically achieved through a condensation reaction. The following protocol for the synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol is illustrative of the general methodology.[4]

Experimental Protocol: Synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol [4]

  • Reactant Preparation: In a round-bottom flask, dissolve 1,3-diaminopropan-2-ol (1.0 mmol) in absolute methanol (20 mL).

  • Addition of Aldehyde: To this solution, add 3-bromobenzaldehyde (2.1 mmol).

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Work-up: Reduce the volume of the mixture under vacuum until a white precipitate forms.

  • Purification: Filter the precipitate and wash it sequentially with distilled water, n-hexane, and diethyl ether.

  • Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a polar protic solvent that readily dissolves the reactants and facilitates the condensation reaction.

  • Reflux Conditions: Heating the reaction mixture to its boiling point increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

  • Excess Aldehyde: A slight excess of the aldehyde ensures the complete derivatization of both amino groups of the 1,3-diaminopropan-2-ol.

  • Sequential Washing: The washing steps are crucial for removing unreacted starting materials and by-products, leading to a pure final product.

Characterization Data for 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol: [4]

TechniqueObserved Result
Melting Point 145.2 °C
Elemental Analysis Consistent with the molecular formula C17H16Br2N2O
EI-MS [M+] m/z = 424.1 (calculated 424.9)
¹H-NMR (CDCl₃, δ ppm) 8.3 (s, 2H, CH=N), 7.1-7.8 (m, 8H, Ar-H), 4.6 (br s, 1H, OH), 4.2 (m, 1H, CH-OH), 3.4-3.5 (m, 4H, CH₂)
¹³C-NMR (CDCl₃, δ ppm) 163.5 (C=N), 122.9-136.5 (Ar-C), 69.8 (CH-OH), 62.1 (CH₂)

Dinucleating Ligand Metal Complexes: Catalytic Applications

The ability of 1,3-bis(amino)propan-2-ol derivatives to act as dinucleating ligands has opened up exciting possibilities in the field of catalysis. By incorporating two metal centers in close proximity, these complexes can exhibit unique reactivity and catalytic efficiency, particularly in hydrolysis reactions. A prominent example is the dizinc(II) complex of 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol, which has shown exceptional activity in the hydrolysis of phosphate esters.[5]

Synthesis and Structure of a Dinucleating Ligand

The synthesis of these complex ligands requires a multi-step approach, as illustrated in the workflow below.

G cluster_0 Synthesis of Dinucleating Ligand cluster_1 Formation of Dizinc(II) Complex 1,3-diaminopropan-2-ol 1,3-diaminopropan-2-ol Reaction Nucleophilic Substitution 1,3-diaminopropan-2-ol->Reaction Picolyl_chloride 2-(Chloromethyl)pyridine Picolyl_chloride->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Ligand 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol Reaction->Ligand Ligand_in Ligand Complexation Complexation Reaction Ligand_in->Complexation Zn_salt Zn(II) salt (e.g., Zn(ClO₄)₂) Zn_salt->Complexation Dizinc_complex Dizinc(II) Complex Complexation->Dizinc_complex

Caption: Synthetic workflow for the dinucleating ligand and its dizinc(II) complex.

Catalytic Performance in Phosphate Ester Hydrolysis

The dizinc(II) complex of 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol has demonstrated remarkable catalytic activity in the hydrolysis of phosphate diesters.[5] The proximity of the two zinc ions is believed to facilitate the binding and activation of the phosphate ester substrate, leading to enhanced rates of hydrolysis. Potentiometric pH titrations have revealed the formation of both mononuclear and dinuclear metal complexes, with the ratio of zinc to ligand and the pH of the solution being critical factors in determining the active catalytic species.[5]

Expert Insights: The modular nature of the synthesis of these dinucleating ligands allows for the systematic modification of the ligand backbone. For instance, the introduction of electron-donating or -withdrawing groups on the pyridine rings could significantly influence the Lewis acidity of the zinc centers and, consequently, the catalytic activity of the complex. This presents a fertile ground for future research aimed at developing even more efficient catalysts for a range of hydrolytic and other chemical transformations.

Conclusion and Future Directions

The 1,3-bis(amino)propan-2-ol scaffold is a testament to the power of a well-designed molecular framework. From potent antimicrobial and antiprotozoal agents to highly efficient catalysts for challenging chemical transformations, the derivatives of this versatile molecule continue to make a significant impact in various fields of chemical and biological sciences. The structure-activity relationships highlighted in this guide provide a solid foundation for the rational design of new and improved derivatives. Future research should focus on expanding the diversity of the substituents on the core scaffold, exploring new applications in areas such as asymmetric catalysis and materials science, and conducting in-depth mechanistic studies to further elucidate the mode of action of these remarkable compounds.

References

  • Ciavatta, L., Mareque, J. C., Natale, D., & Salvatore, F. (2006). Complex formation between Zn2+ ion and 1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol. Annali di Chimica, 96(5-6), 317-325. [Link]

  • de Oliveira, R. B., Lavorato, S. N., da Silva, A. D., & Alves, R. J. (2017). 1,3-Bis(aryloxy)propan-2-ols as potential antileishmanial agents. Chemical Biology & Drug Design, 90(5), 1083-1091. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2017). 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. Molbank, 2017(4), M971. [Link]

  • Lavorato, S. N., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen, 8(11), e814. [Link]

  • Lavorato, S. N., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. PubMed, [Link]

Sources

Comparative Efficacy of 1,3-Bis(methylamino)propan-2-ol vs. Standard Chelating Agents in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of coordination chemistry and targeted drug design evolves, the limitations of traditional, brute-force chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA) have become increasingly apparent. While highly effective at metal sequestration, their lack of selectivity often induces systemic toxicity in biological models.

This guide provides an objective, data-driven comparison between standard chelators and 1,3-Bis(methylamino)propan-2-ol (BMAP) , a versatile tridentate ligand. By examining their thermodynamic profiles, coordination geometries, and biological compatibilities, we outline why BMAP is becoming a preferred scaffold for metallodrugs, catalysis, and targeted diagnostics.

Structural and Mechanistic Overview

1,3-Bis(methylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O and a molecular weight of 118.18 g/mol [1]. Structurally, it is characterized by dual methylamino groups flanking a central hydroxyl group[2]. This bifunctional reactivity allows it to act as a highly tunable ligand in coordination chemistry[3].

The Causality of Denticity in Biological Systems

Standard chelators like EDTA (hexadentate) and DTPA (octadentate) form highly stable, closed coordination spheres around transition metals. While this is ideal for industrial water treatment or in vitro assays, it is detrimental in vivo. EDTA aggressively strips essential endogenous metals (e.g., Ca2+ , Mg2+ , Zn2+ ) from metalloenzymes and cell membranes, leading to rapid cytotoxicity.

In contrast, BMAP utilizes an N,O,N-tridentate donor set . When coordinating with a metal ion (such as Cu2+ or Pt2+ ), BMAP occupies only three coordination sites. This leaves the remaining sites open for substrate interaction or controlled water exchange—a critical requirement for catalytic metallodrugs and MRI contrast agents. Furthermore, the lower thermodynamic stability (Log K) of BMAP ensures reversible binding, allowing for the targeted release of metal payloads without permanently disrupting the body's trace mineral homeostasis. Research indicates that BMAP exhibits significant biological properties, including antimicrobial, antifungal, and antiviral efficacy[4], which are heavily influenced by its unique coordination mechanics.

G BMAP 1,3-Bis(methylamino)propan-2-ol (Tridentate N,O,N) Metal Transition Metal Ion (e.g., Cu2+, Zn2+) BMAP->Metal Reversible Binding (Lower Log K) EDTA Standard Chelators (EDTA/DTPA) (Hexa/Octadentate) EDTA->Metal Irreversible Binding (High Log K) Bio Biological Systems Metal->Bio Controlled Metal Release (Targeted Therapy) Metal->Bio Essential Mineral Depletion (Cytotoxicity)

Fig 1. Divergent coordination pathways and biological impacts of BMAP vs. standard chelators.

Quantitative Data Presentation

To objectively evaluate these ligands, we must compare their physicochemical properties and binding affinities. The data below highlights the shift from the high-affinity, irreversible binding of standard agents to the moderate-affinity, biologically compatible profile of BMAP.

Property1,3-Bis(methylamino)propan-2-olEDTADTPA
Molecular Weight 118.18 g/mol [1]292.24 g/mol 393.35 g/mol
Donor Atoms N, O, N (Tridentate)N₂, O₄ (Hexadentate)N₃, O₅ (Octadentate)
Coordination Geometry Facial / MeridionalOctahedralCapped Octahedral
Typical Affinity (Log K, Cu²⁺) ~ 8.5 - 10.018.821.5
Biological Impact Mild, reversible binding; antimicrobial[4]Strong depletion of Ca/MgStrong systemic depletion
Primary Application Metallodrug linkers, catalysis[3]Industrial chelation, assaysMRI contrast agents

Experimental Protocols: Validating Chelation Efficacy

To ensure scientific integrity, the evaluation of novel chelating agents must rely on self-validating experimental systems. Below are the standard operating procedures for comparing the thermodynamic profiles and cellular toxicities of BMAP and EDTA.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the exact thermodynamic parameters ( ΔH , ΔS , Ka​ ) of ligand-metal binding without the use of bulky fluorescent tags that alter coordination geometry. Causality: ITC directly measures the heat absorbed or released during the chelation event. Because BMAP is a smaller, tridentate ligand, its entropic contribution ( ΔS ) upon displacing water molecules will differ significantly from the massive entropic gain seen when EDTA completely envelops a metal.

  • Preparation: Degas 50 mM HEPES buffer (pH 7.4). Prepare 0.1 mM ligand (BMAP or EDTA) in the sample cell and 1.0 mM CuCl2​ in the injection syringe.

  • Self-Validation (Control): Perform a blank titration by injecting CuCl2​ into a cell containing only HEPES buffer. This measures the heat of dilution. This background heat must be mathematically subtracted from the main experimental data to ensure the resulting signal is exclusively from the chelation event.

  • Titration Execution: Inject 2 μL aliquots of Cu2+ into the ligand solution at 25°C, maintaining a constant stirring speed of 1000 rpm to ensure rapid equilibration.

  • Data Analysis: Fit the integrated heat data to an independent binding model. Calculate the binding constant ( Ka​ ) and enthalpy ( ΔH ). Derive entropy ( ΔS ) using the Gibbs free energy equation: ΔG=−RTlnKa​=ΔH−TΔS .

Protocol B: Comparative In Vitro Cytotoxicity (MTT Assay)

Objective: Prove that the lower denticity of BMAP translates to superior cellular biocompatibility compared to EDTA. Causality: EDTA's high affinity strips extracellular calcium, dismantling cadherin-mediated cell adhesion and triggering rapid apoptosis. BMAP's moderate affinity preserves these essential structural metals, making it a safer vehicle for intracellular drug delivery.

  • Cell Culture: Seed HEK293 (Human Embryonic Kidney) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Expose cells to a logarithmic concentration gradient (1 μM to 1 mM) of BMAP and EDTA for 48 hours.

  • Self-Validation (Controls):

    • Negative Control: Vehicle-treated cells (establishes the 100% viability baseline).

    • Positive Control: Cells treated with 0.1% Triton X-100 (establishes the 0% viability baseline, validating the assay's dynamic range).

  • Detection: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.

Workflow Prep Ligand & Metal Preparation ITC Isothermal Titration Calorimetry (ITC) Prep->ITC Cell In Vitro Cytotoxicity (MTT Assay) Prep->Cell Data Thermodynamic Profiling (ΔH, ΔS, Ka) ITC->Data Opt Lead Optimization for Drug Design Data->Opt Cell->Opt

Fig 2. Self-validating experimental workflow for evaluating novel chelating agents.

Conclusion

While EDTA and DTPA remain foundational tools in analytical chemistry, their rigid, high-affinity coordination spheres limit their utility in advanced therapeutics. 1,3-Bis(methylamino)propan-2-ol provides an elegant solution. By utilizing a tridentate N,O,N coordination geometry, BMAP achieves a delicate balance between thermodynamic stability and kinetic lability. This allows for the precise, reversible delivery of metal ions without the catastrophic depletion of endogenous minerals, positioning BMAP as a superior scaffold for next-generation metallodrugs and targeted biological probes.

References

  • Title: 1,3-Bis(methylamino)propan-2-ol | C5H14N2O | CID 6611345 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Safety Operating Guide

1,3-Bis(methylamino)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I recognize that handling bifunctional molecules like 1,3-Bis(methylamino)propan-2-ol requires more than just following a checklist—it demands a deep understanding of the compound's physicochemical behavior.

This organic compound, characterized by its dual methylamino groups and a central hydroxyl group, is highly valued in pharmaceutical synthesis and materials science (1)[1]. However, its chemical structure also dictates specific, non-negotiable protocols for spill response and terminal disposal. The presence of two secondary amines makes this molecule highly basic and nucleophilic. If mishandled, it can rapidly extract protons from biological tissues, leading to the saponification of lipid bilayers and severe tissue damage (2)[2].

Below is the definitive, self-validating guide to the operational handling, spill containment, and proper disposal of 1,3-Bis(methylamino)propan-2-ol.

Quantitative Hazard & Property Profile

Before initiating any workflow, personnel must review the quantitative parameters that govern the compound's behavior. The high nitrogen content directly impacts our choice of disposal methodology.

Property / ParameterSpecificationOperational Implication
CAS Number 83804-96-0 (Free Base)[3]Use for exact SDS retrieval and waste manifesting.
Molecular Formula C5H14N2O[1]High N-to-C ratio requires specialized incineration.
Molecular Weight 118.18 g/mol [1]Highly volatile relative to larger amine complexes.
Hazard Statements H302, H312, H332, H315, H319[2]Harmful via all exposure routes; severe skin/eye irritant.
Primary Precaution P261 (Avoid breathing dust/vapors)[2]Mandates NIOSH-approved respiratory protection.
Incineration Requirement Afterburner + Scrubber[2]Prevents toxic Nitrogen Oxide (NOx) atmospheric release.

Protocol 1: Spill Response & Containment Workflow

When a spill occurs, the immediate threat is airborne exposure. The hydrochloride salt form of this compound can generate fine, highly irritating dust, while the free base can emit harmful vapors (2)[2].

Step 1: Evacuation and Environmental Control

  • Action: Immediately evacuate personnel to safe areas and maximize local exhaust ventilation (e.g., fume hood flow rates or room air exchanges)[2].

  • Causality: Amines have high vapor pressures and low odor thresholds; rapid ventilation dilutes the concentration below the Permissible Exposure Limit (PEL).

  • Validation: Check the room's differential pressure monitor to ensure negative pressure is maintained, preventing the spread of vapors to adjacent hallways.

Step 2: Donning High-Level PPE

  • Action: Equip a NIOSH-approved respirator, chemical-resistant nitrile or butyl rubber gloves, safety glasses/face shield, and a flame-retardant antistatic suit[2].

  • Causality: Standard latex gloves offer zero protection against basic organic amines and will rapidly degrade. Antistatic clothing prevents electrostatic discharge, which could ignite airborne dust particles[2].

Step 3: Physical Recovery (Zero-Dust Methodology)

  • Action (Solid/Salt): Pick up the material using an anti-static shovel. Do not sweep vigorously [2].

  • Action (Liquid Solution): Cover the spill with an inert absorbent such as vermiculite or dry sand.

  • Causality: Creating a dust cloud exponentially increases the exposed surface area of the chemical, maximizing inhalation risk and creating a potential combustible dust hazard[2].

  • Validation: After recovery, shine a high-intensity flashlight parallel to the floor to detect any remaining particulate dust or liquid sheen.

Step 4: Decontamination

  • Action: Wash the affected area with copious amounts of soap and water[2]. Collect the wash water as hazardous waste.

Protocol 2: Proper Disposal & Terminal Destruction

You cannot pour 1,3-Bis(methylamino)propan-2-ol down the drain, nor can it be sent to a standard municipal incinerator. The dual amine groups dictate a highly specific terminal destruction pathway.

Step 1: Chemical Segregation

  • Action: Isolate the collected waste from strong oxidizing agents, heavy metals, and strong acids.

  • Causality: Amines undergo violently exothermic neutralization reactions with acids and can form explosive complexes with certain oxidizers.

  • Validation: Cross-reference the temporary storage bin log to guarantee no incompatible chemicals are present in the secondary containment tray.

Step 2: Primary Packaging

  • Action: Transfer the recovered material and all contaminated packaging (including used gloves and absorbents) into a chemically compatible, sealable container—preferably High-Density Polyethylene (HDPE) or amber glass[2].

  • Validation: Invert the sealed container 180 degrees for 10 seconds to confirm zero leakage before transferring it to the waste staging area.

Step 3: Regulatory Labeling

  • Action: Affix a hazardous waste label denoting: "Hazardous Waste - Toxic/Irritant Amines. Contains 1,3-Bis(methylamino)propan-2-ol."

Step 4: Terminal Destruction (Licensed Incineration)

  • Action: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[2]. Specify that the material must be burned in a chemical incinerator equipped with an afterburner and a wet scrubber [2].

  • Causality: Combusting nitrogen-rich molecules generates toxic Nitrogen Oxides (NOx). The afterburner ensures complete thermal oxidation of the carbon backbone, while the alkaline scrubber chemically neutralizes the acidic NOx exhaust gases before they can be released into the atmosphere[2].

  • Validation: Upon completion, request a Certificate of Destruction (CoD) from the disposal facility verifying that active NOx scrubbing was utilized during incineration.

Operational Workflow Visualization

The following diagram maps the logical progression from spill detection to terminal disposal, highlighting the critical decision points based on the physical state of the chemical.

G cluster_0 Phase 1: Containment & PPE cluster_1 Phase 2: Physical Recovery cluster_2 Phase 3: Terminal Disposal spill Spill / Waste Generation (1,3-Bis(methylamino)propan-2-ol) ppe Don High-Level PPE (NIOSH Respirator, Nitrile Gloves) spill->ppe eval Evaluate State Solid (Dust) vs. Liquid (Solution) ppe->eval solid Solid: Sweep & Shovel (Zero Dust Formation) eval->solid If Solid liquid Liquid: Inert Absorbent (Vermiculite/Sand) eval->liquid If Liquid package Transfer to Compatible Container (HDPE / Amber Glass) solid->package liquid->package incinerate Licensed Chemical Incineration (Afterburner + Alkaline Scrubber) package->incinerate Prevents NOx Release

Workflow for containment, packaging, and terminal disposal of 1,3-Bis(methylamino)propan-2-ol.

References

  • EvitaChem. "1,3-Bis(methylamino)propan-2-ol Product Information.
  • TLC Pharmaceutical Standards. "Safety Data Sheet: 1,3-bis(methylamino)propan-2-ol, hydrochloride (1:2).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.